molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No.: B2613563
CAS No.: 1221445-02-8
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8FN and its molecular weight is 161.179. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGKTCXFTUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Fluoro-3-methylisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-3-methylisoquinoline (CAS: 1221445-02-8) is a specialized heteroaromatic building block used primarily in the synthesis of bioactive small molecules. Distinguished by the strategic placement of a fluorine atom at the C6 position and a methyl group at C3, this scaffold offers a unique combination of electronic modulation and steric definition. It is increasingly relevant in the development of kinase inhibitors, CNS-active agents, and antimicrobial pharmacophores where metabolic stability and lipophilicity tuning are critical.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and application logic in drug discovery.

Physicochemical Specifications

The following data aggregates experimental and high-confidence predicted values suitable for laboratory planning.

PropertySpecificationNotes
IUPAC Name This compound
CAS Registry Number 1221445-02-8
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol Monoisotopic Mass: 161.0641
Appearance Off-white to pale yellow solid/oilLow melting point solid (approx. 30-40°C)
LogP (Predicted) ~2.6Moderate lipophilicity
Topological PSA 12.9 ŲGood membrane permeability
pKa (Predicted) ~5.2 (Conjugate acid)Basic nitrogen (pyridine-like)
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water

Synthetic Architecture

Synthesizing this compound requires navigating the regiochemistry of the isoquinoline ring. While classical methods like the Pomeranz-Fritsch reaction exist, they often suffer from harsh conditions and poor yields for electron-deficient rings.

We recommend a Transition-Metal Catalyzed Annulation strategy. This route offers superior regiocontrol, particularly for establishing the C3-methyl group.

Retrosynthetic Analysis

The most robust disconnection involves the formation of the pyridine ring from a 2-alkynylbenzaldehyde precursor. This allows the pre-installation of the fluorine on the benzene ring and the methyl group on the alkyne, ensuring perfect regiochemistry.

Retrosynthesis Product This compound Intermediate 2-(Prop-1-ynyl)-4-fluorobenzaldehyde Product->Intermediate Cyclization (NH3) Precursors 2-Bromo-4-fluorobenzaldehyde + Propyne (or equivalent) Intermediate->Precursors Sonogashira Coupling

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via Sonogashira coupling.

Primary Protocol: The Sonogashira-Cyclization Route

This protocol is designed for scalability and reproducibility.

Step 1: Sonogashira Coupling

  • Reagents: 2-Bromo-4-fluorobenzaldehyde (1.0 eq), Propyne (gas) or Trimethyl(prop-1-ynyl)silane (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (solvent/base).

  • Conditions: Heat at 50-70°C in a sealed tube (if using propyne gas) or reflux (if using silane) for 4-12 hours.

  • Mechanism: The oxidative addition of Pd into the Ar-Br bond is facilitated by the electron-withdrawing aldehyde, though the fluorine at C4 (para to Br) exerts a minor deactivating effect.

  • Outcome: Formation of 2-(prop-1-ynyl)-4-fluorobenzaldehyde .

Step 2: Ammonia-Mediated Cyclization

  • Reagents: Intermediate from Step 1, Ammonia (7N in MeOH) or Ammonium Acetate (excess).

  • Catalyst: AgOTf or CuI (optional, accelerates cyclization).

  • Conditions: Heat at 80-100°C in a sealed vessel.

  • Mechanism: Formation of the imine (Schiff base) followed by a 6-endo-dig nucleophilic attack of the nitrogen onto the activated alkyne.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1] The product typically elutes as a pale oil or low-melting solid.

Alternative Route: Modified Pomeranz-Fritsch
  • Concept: Condensation of 4-fluorobenzaldehyde with aminoacetone dimethyl acetal (if available) followed by acid-mediated cyclization.

  • Drawback: The cyclization step into the electron-deficient (fluorinated) ring is difficult and often requires superacids (e.g., TfOH) or yields mixtures of isomers. The Sonogashira route is strictly superior for this specific substitution pattern.

Medicinal Chemistry Applications

The this compound scaffold is not merely a structural spacer; it is a functional pharmacophore.

The "Fluorine Effect"
  • Metabolic Blocking: The C6 position in isoquinoline is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond strength ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the isoquinoline nitrogen. This reduces the basicity compared to the non-fluorinated parent, potentially improving oral bioavailability by reducing lysosomal trapping.

Application Decision Logic

Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

AppLogic Start Target Requirement Metab Is the C6 position metabolically labile? Start->Metab Steric Is steric bulk tolerated at C3? Metab->Steric Yes (Need blocking) Alt2 Use 3-Methylisoquinoline (No fluorine) Metab->Alt2 No Select Select this compound Steric->Select Yes (Hydrophobic pocket available) Alt1 Use 6-Fluoroisoquinoline (No methyl) Steric->Alt1 No (Steric clash)

Figure 2: Decision logic for scaffold selection in lead optimization.

Analytical Characterization

Validating the identity of this compound requires specific spectroscopic markers.

  • ¹H NMR (400 MHz, CDCl₃):

    • C3-Methyl: Singlet, δ ~2.6–2.7 ppm.

    • Aromatic Region:

      • C1-H: Singlet, deshielded (~δ 9.1 ppm).

      • C4-H: Singlet (~δ 7.4 ppm).

      • C5/C7/C8-H: Multiplets showing H-F coupling constants (

        
        ), typically in the range of 7.2–8.0 ppm.
        
  • ¹³C NMR:

    • Distinct doublets for C6 (large

      
       ~250 Hz) and adjacent carbons (C5, C7) due to C-F coupling.
      
  • ¹⁹F NMR:

    • Single signal around -110 to -115 ppm (referenced to CFCl₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 162.2.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Operate within a chemical fume hood.

  • Wear nitrile gloves and safety glasses.

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or N-oxide formation over long periods.

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • PubChem. Compound Summary: this compound (CID 44557997). National Library of Medicine. Retrieved from .

  • Roesch, K. R., & Larock, R. C. (1999).[2] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling/Cyclization.[2] Journal of Organic Chemistry, 64(16), 553-556. (Foundational methodology for alkyne-aldehyde cyclization).

  • Zheng, D., et al. (2012).[2] Silver-Catalyzed Cyclization of 2-Alkynylbenzaldehydes. Organic Letters, 14(10), 2655-2657. (Modern catalytic improvement for this specific pathway).

  • BenchChem. 6,8-Difluoro-1-methylisoquinoline and related analogs. Retrieved from .

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 6-Fluoro-3-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological potential of 6-Fluoro-3-methylisoquinoline and its functionalized derivatives. This analysis is grounded in medicinal chemistry principles, specifically focusing on its role as a privileged scaffold in the development of TRPV1 antagonists and potential antimicrobial agents.

Executive Summary

This compound represents a specialized chemotype within the isoquinoline alkaloid family. Unlike the ubiquitous naturally occurring isoquinolines (e.g., berberine, papaverine), this specific synthetic scaffold is engineered for optimized pharmacokinetics. The strategic placement of a fluorine atom at the C6 position is a classic medicinal chemistry tactic to block metabolic liability (specifically oxidative hydroxylation), while the C3-methyl group modulates lipophilicity and steric fit within hydrophobic binding pockets.

The primary validated biological activity for derivatives of this scaffold lies in TRPV1 (Transient Receptor Potential Vanilloid 1) antagonism , offering therapeutic avenues for neuropathic pain and inflammatory disorders. Secondary exploratory activities include antimicrobial and antitumor potential, consistent with the broader isoquinoline class.[1]

Medicinal Chemistry Rationale: The Scaffold

The biological potency of this scaffold is driven by two key structural modifications to the isoquinoline core:

  • C6-Fluorination (Metabolic Blockade): In unsubstituted isoquinolines, the C6 and C7 positions are electron-rich and prone to rapid metabolism by Cytochrome P450 enzymes (hydroxylation). Substituting C6 with Fluorine (

    
    )—a bioisostere of Hydrogen with high electronegativity—deactivates this site towards oxidation, significantly extending the in vivo half-life (
    
    
    
    ) of the drug candidate.
  • C3-Methylation (Lipophilic Tuning): The methyl group at C3 increases the

    
     (lipophilicity), facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active agents targeting pain receptors like TRPV1.
    

Primary Biological Activity: TRPV1 Antagonism

Research indicates that urea derivatives synthesized from the this compound core act as potent antagonists of the TRPV1 channel .

Mechanism of Action

TRPV1 is a non-selective cation channel expressed in nociceptive neurons (A


 and C fibers). Activation by heat, protons (acid), or capsaicin leads to an influx of 

and

, causing membrane depolarization and the transmission of pain signals.[2]
  • Antagonist Role: this compound derivatives bind to the intracellular domain of TRPV1, locking the channel in a closed state.

  • Physiological Outcome: Inhibition of

    
     influx prevents neuronal hyperexcitability, blocking the release of pro-inflammatory neuropeptides like Substance P and CGRP (Calcitonin Gene-Related Peptide).
    
Validated Therapeutic Indications
  • Neuropathic Pain: Diabetic neuropathy, post-herpetic neuralgia.

  • Visceral Pain: Bladder overactivity and cystitis (TRPV1 is highly expressed in the urothelium).

  • Chronic Cough: Inhibition of sensory nerve activation in the airways.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the nociceptive signaling cascade by this compound derivatives.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, H+, Capsaicin) TRPV1_Open TRPV1 Channel (Activated/Open) Stimuli->TRPV1_Open Activates TRPV1_Closed TRPV1 Channel (Blocked/Closed) TRPV1_Open->TRPV1_Closed Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permits Ion Flow Inhibitor This compound Derivative (Antagonist) Inhibitor->TRPV1_Open Binds Allosterically TRPV1_Closed->Ca_Influx Blocks Analgesia Analgesia (Pain Relief) TRPV1_Closed->Analgesia Result Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (Substance P / CGRP Release) Depolarization->Pain_Signal

Caption: Mechanism of TRPV1 antagonism by this compound derivatives blocking Ca2+ influx.

Experimental Protocols

Chemical Synthesis (The Patent Route)

The efficient synthesis of the core scaffold is a prerequisite for biological testing. The following protocol is adapted from patent literature (US 2012/0245163 A1) and optimized for reproducibility.

Reaction Overview: Sonogashira coupling of 2-bromo-4-fluorobenzaldehyde with propyne, followed by cyclization with ammonia/amine sources.

Step-by-Step Methodology:

  • Reagents: 2-Bromo-4-fluorobenzaldehyde (1.0 eq), Propyne (6.0 eq), Bis(triphenylphosphine)palladium(II) chloride (Catalyst), CuI (Co-catalyst), Triethylamine (Base), DMF (Solvent).

  • Coupling:

    • Charge a stainless steel pressure reactor with 2-bromo-4-fluorobenzaldehyde, Pd catalyst, CuI, and Triethylamine in DMF.

    • Purge with Argon. Chill the vessel to -78°C (Dry ice/acetone bath).

    • Distill Propyne gas into the vessel.[2] Seal the reactor.

    • Heat to 80-90°C for 4-6 hours.

  • Cyclization:

    • Note: The intermediate alkynyl aldehyde often cyclizes spontaneously or upon treatment with ammonia/tert-butyl amine in the presence of the copper catalyst to form the isoquinoline ring.

  • Purification:

    • Cool to Room Temperature (RT). Vent excess propyne.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Yield: Expect ~35-50% of this compound (often a yellow oil or low-melting solid).

Biological Assay: TRPV1 Calcium Flux (FLIPR)

To validate biological activity, a functional cellular assay measuring intracellular Calcium (


) is required.

Protocol:

  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing human TRPV1.

  • Dye Loading:

    • Seed cells in 96-well black-walled plates (20,000 cells/well). Incubate 24h.

    • Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) in HBSS buffer for 45 mins at 37°C.

  • Compound Treatment:

    • Add test compounds (this compound derivatives) at varying concentrations (0.1 nM – 10

      
      M).
      
    • Incubate for 10-15 mins to allow binding.

  • Activation & Measurement:

    • Inject agonist: Capsaicin (EC

      
       concentration, typically ~30-100 nM).
      
    • Immediately record fluorescence (Ex 488 nm / Em 520 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis:

    • Calculate % Inhibition relative to Capsaicin-only control.

    • Derive IC

      
       values using non-linear regression.
      

Assay_Workflow Step1 1. Synthesis (Pd-Catalyzed Coupling) Step2 2. Purification (Flash Chromatography) Step1->Step2 Step3 3. Cell Culture (HEK293-TRPV1) Step2->Step3 Test Compounds Step4 4. Fluo-4 AM Dye Loading Step3->Step4 Step5 5. FLIPR Assay (+ Capsaicin) Step4->Step5 Step6 6. Data Analysis (IC50 Determination) Step5->Step6

Caption: Workflow from chemical synthesis to functional biological validation via Calcium Flux Assay.

Comparative Activity Data

While specific public data for the naked scaffold is limited, the activity of its urea derivatives is well-documented in patent literature. The table below summarizes representative potency ranges.

Compound ClassR-Group SubstitutionTargetActivity (IC

)
Biological Effect
Parent Scaffold This compoundNone (Intermediate)N/ASynthetic Precursor
Urea Derivative N-(isoquinolin-5-yl)-N'-aryl ureaTRPV1 (Human)< 100 nMPotent Antagonism
Urea Derivative N-(isoquinolin-5-yl)-N'-alkyl ureaTRPV1 (Human)100 - 500 nMModerate Antagonism
Ref. Isoquinoline Unsubstituted IsoquinolineNon-specific> 10

M
Weak/Toxic

Interpretation: The parent this compound is not the drug itself but the pharmacophore carrier. High potency is achieved when the N-terminus or C5/C8 positions are functionalized with urea linkages that interact with the TRPV1 binding pocket.

References

  • Gomtsyan, A., et al. (2012).[2] TRPV1 Antagonists. U.S. Patent Application US 2012/0245163 A1. Link

  • Wang, X., et al. (2020). Rhodium(III)-catalyzed isoquinoline derivatives synthesis from allyl carbonates and benzimidates. Royal Society of Chemistry (RSC) Advances. Link

  • BenchChem. (2025).[3] Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes. Link

  • Splendid Lab. (2024). This compound Product Data. Link

  • Sigma-Aldrich. (2024). 3-Methylisoquinoline Product Specification & Biological Context. Link

Sources

6-Fluoro-3-methylisoquinoline: A Privileged Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on 6-Fluoro-3-methylisoquinoline , positioning it not merely as a chemical intermediate, but as a strategic pharmacophore in modern drug discovery. The content is structured to bridge the gap between synthetic accessibility and pharmacological utility.

Technical Whitepaper & Application Guide

Executive Summary

In the landscape of medicinal chemistry, the isoquinoline core is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This compound (6F-3MI) represents a highly optimized variation of this core. It integrates two critical modifications: a C6-fluorine atom to block metabolic lability and modulate electronic density, and a C3-methyl group to introduce steric steering and lipophilic interactions.

This guide analyzes the 6F-3MI pharmacophore, detailing its Structure-Activity Relationship (SAR) logic, robust synthetic pathways, and application in kinase and CNS drug design.

Pharmacophoric Rationale & SAR Logic

The efficacy of 6F-3MI stems from the synergistic effects of its substituents on the isoquinoline heteroaromatic system.

The Isoquinoline Core (Pi-Scaffold)
  • Function: Acts as a planar anchor, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
  • Binding Mode: The nitrogen atom (N2) serves as a critical Hydrogen Bond Acceptor (HBA) or, when protonated, a Hydrogen Bond Donor (HBD). This is a classic motif for binding the hinge region of kinase domains (mimicking the adenine ring of ATP).

The C6-Fluorine Substitution (Metabolic Shield)
  • Metabolic Blockade: The C6 position of isoquinoline is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the drug's half-life (

    
    ).
    
  • Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

    
     of the isoquinoline nitrogen, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH.
    
The C3-Methyl Group (Conformational Lock)
  • Steric Steering: The C3-methyl group breaks the symmetry of the molecule. In protein binding pockets, this group can force the molecule into a specific orientation, reducing the entropic penalty of binding.

  • Lipophilicity: Adds a small hydrophobic handle (

    
    ), improving hydrophobic contacts with non-polar pockets (e.g., the "gatekeeper" region in kinases).
    
Visualization: SAR Architecture

The following diagram illustrates the functional logic of the 6F-3MI pharmacophore.

SAR_Logic Core This compound (Pharmacophore Core) N2 Nitrogen (N2) H-Bond Acceptor/Donor (Kinase Hinge Binder) Core->N2 Binding C6 C6-Fluorine Metabolic Blocker (Prevents CYP450 Oxidation) Core->C6 Stability C3 C3-Methyl Steric/Hydrophobic Handle (Selectivity Filter) Core->C3 Selectivity Pi Aromatic System Pi-Pi Stacking (Phe/Tyr/Trp Interaction) Core->Pi Affinity

Figure 1: Functional decomposition of the this compound pharmacophore.

Synthetic Accessibility

For a pharmacophore to be useful, it must be synthetically accessible. The most robust modern route utilizes a Sonogashira coupling followed by a cyclization , allowing for modular construction.

Retrosynthetic Strategy
  • Target: this compound.

  • Precursors: 2-Bromo-5-fluorobenzaldehyde and Propyne (or a propyne equivalent like trimethyl(prop-1-ynyl)silane).

  • Key Reaction: Palladium-catalyzed Sonogashira coupling followed by ammonia-mediated cyclization.

Detailed Protocol: Palladium-Catalyzed Annulation

This protocol is adapted for high yield and reproducibility.

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • Trimethyl(prop-1-ynyl)silane (1.2 eq)

  • 
     (0.02 eq)
    
  • CuI (0.01 eq)

  • 
     (7N in MeOH) or 
    
    
    

Step-by-Step Methodology:

  • Coupling: In a sealed tube, dissolve 2-bromo-5-fluorobenzaldehyde in anhydrous DMF. Add

    
    , CuI, and triethylamine.
    
  • Addition: Add the propyne source (trimethyl(prop-1-ynyl)silane) under inert atmosphere (

    
    ).
    
  • Heating: Heat the mixture to 80°C for 4 hours. Monitor by TLC for the formation of the alkynyl aldehyde intermediate.

  • Cyclization: Cool the reaction to room temperature. Add an excess of methanolic ammonia (7N) or ammonium acetate.

  • Annulation: Reseal and heat to 100°C for 12 hours. The ammonia condenses with the aldehyde to form an imine, which then undergoes intramolecular nucleophilic attack on the alkyne (6-endo-dig cyclization).

  • Purification: Dilute with water, extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis_Pathway SM1 2-Bromo-5-fluorobenzaldehyde Inter Intermediate: 2-(Prop-1-ynyl)-5-fluorobenzaldehyde SM1->Inter Coupling Cat Pd(PPh3)2Cl2, CuI, Et3N (Sonogashira) SM2 Propyne Source (TMS-Propyne) SM2->Inter Coupling Cyc_Reagent NH3 / MeOH (Cyclization) Prod PRODUCT: This compound Inter->Prod Imino-Annulation

Figure 2: Modular synthesis of this compound via Sonogashira coupling and imino-annulation.

Pharmacological Applications[1][2][3][4][5]

Kinase Inhibition (Oncology)

Isoquinolines are potent ATP-competitive inhibitors. The 6F-3MI scaffold is particularly relevant for targeting:

  • p38 MAP Kinase: The isoquinoline nitrogen binds to the hinge region (Met109), while the C3-methyl group occupies the hydrophobic "gatekeeper" pocket (Thr106), imparting selectivity over other kinases.

  • ROCK (Rho-associated Kinase): Isoquinoline derivatives are standard ROCK inhibitors (e.g., Fasudil). The 6-fluoro substitution improves metabolic stability compared to the parent Fasudil core.

CNS Agents (Neuropsychiatry)
  • Dopamine Receptors: The rigid, planar structure of 6F-3MI mimics the phenethylamine pharmacophore found in dopamine.

  • Blood-Brain Barrier (BBB) Penetration: The C6-fluorine atom lowers the basicity of the nitrogen (

    
     shift from ~5.4 to ~4.8), increasing the ratio of uncharged molecules at physiological pH (7.4), thereby enhancing passive diffusion across the BBB.
    
Data Summary: Physicochemical Profile
PropertyValue (Est.)Impact on Drug Design
Molecular Weight 161.18 g/mol Ideal for Fragment-Based Drug Design (FBDD).
cLogP ~2.6Optimal lipophilicity for CNS and cell permeability.
TPSA ~13 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 1 (N)Specific hinge binder.
Metabolic Liability LowC6-F blocks primary oxidative site.

Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "Metabolic Shield" hypothesis of the C6-fluorine:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: this compound vs. 3-Methylisoquinoline (non-fluorinated control).

  • Protocol: Incubate

    
     compound at 37°C. Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.
    
  • Analysis: LC-MS/MS quantification of parent remaining.

  • Expected Result: The 6-fluoro analog should demonstrate a significantly lower intrinsic clearance (

    
    ) compared to the non-fluorinated control due to blockage of C6-hydroxylation.
    
Kinase Binding Affinity (Kd Determination)
  • Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Readout: Displacement of tracer by 6F-3MI results in a decrease in FRET signal.

  • Data Analysis: Fit dose-response curves to the Hill equation to determine

    
     and 
    
    
    
    .

References

  • Isoquinoline Scaffolds in Drug Design

    • Title: Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.[1][2]

    • Source: Vertex AI Search / PubMed.
    • URL:[Link] (General Reference for Isoquinoline Utility)

  • Fluorine in Medicinal Chemistry

    • Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.[3]

    • Source: NIH / PMC.
    • URL:[Link]

  • Synthetic Methodology (Sonogashira/Annulation)

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1]

    • Source: MDPI / PMC.
    • URL:[Link]

  • 3-Methylisoquinoline Bioactivity

    • Title: Isolation, biological activity, and synthesis of isoquinoline alkaloids.[4]

    • Source: RSC / N
    • URL:[Link]

Sources

Safety data sheet (SDS) for 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application Context of 6-Fluoro-3-methylisoquinoline

CAS Registry Number: 1221445-02-8 Molecular Formula: C₁₀H₈FN Molecular Weight: 161.18 g/mol [1][2][3]

Executive Summary

This compound is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and CNS-active agents.[1][2] Its structural integration of a fluorine atom at the C6 position and a methyl group at C3 modulates both metabolic stability (blocking C6 oxidation) and lipophilicity.[1][2]

This guide serves as an Enhanced Safety Data Sheet (SDS) and technical manual. Unlike generic safety documents, this whitepaper contextualizes the handling of CAS 1221445-02-8 for research environments where specific toxicological data may be sparse, necessitating a "Read-Across" safety approach based on structural analogs.

Part 1: Chemical Identity & Molecular Architecture[1]

Physicochemical Profile

Understanding the physical state is critical for exposure control.[1][2] While many isoquinolines are solids, the 3-methyl and 6-fluoro substitutions often lower the melting point, frequently resulting in a "supercooled" liquid or low-melting solid at room temperature.[1][2]

PropertyValue / DescriptionImplications for Handling
Physical State Yellow Oil or Low-Melting SolidHigh surface tension; risk of droplet splash.[1][2]
Boiling Point Predicted ~250–260°CLow volatility, but aerosols can form during heating.
LogP (Predicted) ~2.5 – 2.8Moderate lipophilicity; skin absorption is a primary risk.[1][2]
pKa (Predicted) ~5.4 (Isoquinoline core)Weak base; soluble in dilute aqueous acids.[2]
Solubility DMSO, Methanol, DCM, ChloroformCompatible with standard organic synthesis workflows.
Structural Significance in Drug Design

The 6-Fluoro substituent is strategically placed to block metabolic clearance (oxidation) at the para-position relative to the nitrogen ring fusion, extending the half-life of derived pharmacophores.[1][2] The 3-Methyl group introduces steric bulk, often improving selectivity for enzyme binding pockets.[1][2]

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived from Analog Read-Across): Specific experimental toxicology for CAS 1221445-02-8 is limited.[1][2] The following classification is conservatively derived from the parent Isoquinoline (CAS 119-65-3) and 6-Fluoroquinoline.

  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Toxicological Mechanisms
  • Isoquinoline Core Toxicity: Isoquinolines can intercalate into DNA or inhibit specific enzymes if not substituted further.[1][2] They are generally hepatotoxic in high doses due to the formation of reactive epoxide intermediates during P450 metabolism.[1][2]

  • Fluorine Effect: The C-F bond is metabolically stable.[1][2] However, fluorinated aromatics can enhance skin permeability compared to their non-fluorinated counterparts, increasing systemic load upon dermal contact.[1][2]

ToxPathway cluster_0 Exposure Routes cluster_1 Metabolic Fate (Liver) Oral Oral Ingestion P450 Cytochrome P450 Oxidation Oral->P450 Dermal Dermal Absorption (Enhanced by Fluorine) Target Systemic Circulation Dermal->Target Inhal Inhalation (Aerosols/Dust) Inhal->Target Epoxide Arene Oxide Intermediate P450->Epoxide Bioactivation Detox Glutathione Conjugation Epoxide->Detox Safe Route Epoxide->Target Macromolecule Binding (Tox) Excrete Renal Excretion Detox->Excrete Target->P450

Figure 1: Predicted metabolic pathway and toxicological risks.[1][2] The formation of arene oxide intermediates represents the primary mechanism for potential hepatotoxicity.[1][2]

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted in a certified Chemical Fume Hood .[1][2]

  • Aerosol Control: If the compound is an oil, avoid vigorous pipetting that creates micro-droplets.[1] If a solid, use a static-free spatula to prevent dust dispersion.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: The lipophilic nature (LogP ~2.[1][2]6) suggests rapid permeation through standard latex.[1][2]

PPE TypeRecommendationRationale
Gloves (Primary) Nitrile (Double Layer) 4 mil minimum thickness.[1][2] Change immediately upon splash.[1][2]
Gloves (High Risk) Silver Shield / Laminate Required for prolonged immersion or spill cleanup.[1][2]
Eye Protection Chemical GogglesSafety glasses are insufficient for oils; risk of splash migration.[1][2]
Respiratory N95 (Dust) or OV Cartridge (Vapor)Use OV cartridge if heating or if the oil has a discernible odor.[2]
Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2] Isoquinolines can darken (oxidize) upon prolonged exposure to air and light.[1][2]

  • Container: Amber glass vials with Teflon-lined caps.

Part 4: Emergency Response

Firefighting Measures
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[1][2]

  • Action: Firefighters must wear full SCBA.[1][2] Do not use a direct water jet, which may spread the oily chemical.[2] Use dry chemical, CO₂, or alcohol-resistant foam.[2]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.[2]

  • Absorb: If liquid, apply vermiculite or sand.[1] Do not use combustible materials like sawdust.[1][2]

  • Neutralize: Wipe the surface with a dilute surfactant solution (soap/water) followed by ethanol.[1][2]

  • Disposal: Collect in a dedicated container labeled "Fluorinated Organic Waste." Do not mix with acid waste (risk of HF generation if unreacted precursors are present).[1][2]

Part 5: Experimental Context & Synthesis

Synthesis Context (Safety)

Researchers synthesizing this compound often start from 2-Bromo-4-fluorobenzaldehyde or via the Pomeranz-Fritsch reaction modification.[1][2]

  • Risk Point: The cyclization step often uses strong acids (H₂SO₄/P₂O₅) or high heat.[1][2] Ensure the reaction vessel is rated for thermal shock.[1][2]

  • Purification: Chromatography fractions containing the product should be concentrated in a fume hood, as the compound may co-evaporate or form aerosols.[1]

Solubilization for Bioassays

For in vitro assays (e.g., kinase inhibition):

  • Stock Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.[1][2]

  • Concentration: Prepare 10 mM or 100 mM stocks.

  • Precipitation Risk: When diluting into aqueous media, rapid mixing is required to prevent "crashing out," which can lead to false negatives in assays.[1]

HandlingFlow cluster_Solid If Solid cluster_Oil If Oil (Supercooled) Start Start: Vial Retrieval CheckState Check Physical State (Solid vs. Oil) Start->CheckState WeighSolid Weigh in Hood (Static Control) CheckState->WeighSolid Solid Warm Gently Warm (30°C) to Homogenize CheckState->Warm Liquid Dissolve Dissolve in DMSO WeighSolid->Dissolve Reaction Add to Reaction/Assay Dissolve->Reaction Pipette Positive Displacement Pipette Warm->Pipette Pipette->Reaction Waste Dispose Tips in Solid Haz Waste Reaction->Waste

Figure 2: Decision logic for handling this compound based on its variable physical state.

References

  • PubChem. (2025).[1][2][4][5] Compound Summary: Isoquinoline Derivatives. National Library of Medicine.[1][2] Retrieved February 4, 2026, from [Link][1][2]

  • Royal Society of Chemistry. (2024).[1][2] Synthesis of Fluorinated Isoquinolines. ChemSpider/RSC Journals.[1][2] Retrieved February 4, 2026, from [Link][1][2]

  • ECHA (European Chemicals Agency). (2024).[1][2] C&L Inventory: Isoquinoline Hazards. Retrieved February 4, 2026, from [Link][2]

Sources

Commercial suppliers of high purity 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic sourcing, quality validation, and technical application of 6-Fluoro-3-methylisoquinoline (CAS 1221445-02-8) .[1] It is designed for medicinal chemists and procurement leads requiring high-purity intermediates for structure-activity relationship (SAR) studies, particularly in kinase inhibitor and CNS drug discovery.[1]

Technical Profile & Chemical Identity

Before engaging suppliers, the chemical identity must be unequivocally established to avoid regioisomeric confusion (e.g., vs. 6-fluoro-1-methylisoquinoline).

ParameterSpecification
Chemical Name This compound
CAS Number 1221445-02-8
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
SMILES CC1=CN=CC2=C1C=CC(F)=C2
Key Structural Feature Fluorine at C6 position; Methyl group at C3 position.[1][2][3][4][5]
Purity Requirement ≥98.0% (HPLC) for late-stage lead optimization.

Sourcing Landscape & Supplier Tiering[1]

The market for this compound is bifurcated between Stocking Catalog Suppliers (rapid delivery, gram-scale) and Custom Synthesis Organizations (CROs) (bulk scale, >100g).[1]

Tier 1: Verified Stocking Suppliers (Gram Scale)

These suppliers typically hold inventory in the US or Europe, minimizing lead time.

  • Combi-Blocks: Primary source for verified stock.[1] Known for high-fidelity COAs (Certificate of Analysis).[1]

  • Sigma-Aldrich (MilliporeSigma): Often re-lists catalog items; reliable but potentially higher cost/lead time if back-ordered.[1]

  • Enamine: Excellent for building blocks, often holds stock in Kyiv or US depots.[1]

Tier 2: Made-to-Order / Custom Synthesis (Kilogram Scale)

If the project advances to Process Chemistry, catalog supply will be insufficient.[1] You must engage CROs with expertise in fluorinated heterocycle synthesis .[1][6]

  • Key Capability Check: Ask potential suppliers if they use Pomeranz-Fritsch cyclization or Pd-catalyzed coupling.[1] The latter often yields higher purity profiles with fewer tarry byproducts.[1][6]

Sourcing Decision Matrix
  • Scenario A (Hit-to-Lead): Buy 1–5g from Combi-Blocks .[1] Priority: Speed.

  • Scenario B (Lead Optimization): Buy 10–50g. Request batch-specific H-NMR to ensure no regioisomeric contamination (e.g., 7-fluoro isomer).

  • Scenario C (GLP Tox): Contract a custom batch (>100g). Require a validated HPLC method.

Quality Assurance: The Self-Validating Protocol

Trusting a supplier's COA is insufficient for critical path chemistry.[1][6] Implement this Incoming Goods Inspection (IGI) protocol.

Critical Quality Attributes (CQAs)
  • Regioisomeric Purity: The synthesis of substituted isoquinolines can often yield mixtures (e.g., 6-fluoro vs. 7-fluoro).[1] Standard HPLC may not resolve these. ¹⁹F-NMR is mandatory. [1]

  • Water Content: Isoquinolines are basic and can be hygroscopic.[1][6] High water content throws off stoichiometry in sensitive metal-catalyzed couplings.[1]

Validated Analytical Workflow
A. ¹H-NMR Identity Check (400 MHz, CDCl₃)[1][7]
  • Diagnostic Signal 1: Singlet at ~9.0 ppm (H1 proton).[1][6] This is the most deshielded proton.[1][6]

  • Diagnostic Signal 2: Singlet at ~7.4 ppm (H4 proton).[1][6]

  • Diagnostic Signal 3: Methyl group doublet/singlet at ~2.6 ppm .[1][6]

  • Coupling: Look for distinct H-F coupling in the aromatic region (multiplets) to confirm the 6-position.[1]

B. ¹⁹F-NMR Purity Check
  • Run a proton-decoupled ¹⁹F-NMR.[1] You should see a single sharp peak around -110 to -120 ppm.[1]

  • Red Flag:[6] Small satellite peaks in the fluorine spectrum indicate regioisomers (7-fluoro) that are difficult to remove.[1]

C. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][6] Gradient 5% -> 95% ACN over 15 min.

  • Detection: UV at 254 nm and 220 nm.[1][6]

Synthetic Utility & Pathway Visualization

Understanding how the supplier makes the compound helps predict impurities.[6]

Likely Synthetic Route (Supplier Insight)

Most scalable industrial routes utilize the Pomeranz-Fritsch reaction or a Pd-catalyzed cyclization of 2-alkynylbenzaldehydes.[1]

  • Impurity Risk: Incomplete cyclization leads to open-chain acetal intermediates.[1]

  • Downstream Utility: The C1 position is highly reactive toward nucleophilic attack (Chichibabin reaction) or oxidation (to isoquinolones).[1][6] The C3-methyl is benzylic and can be radical-brominated.[1]

Workflow Diagram: Sourcing & QC Logic

The following diagram illustrates the decision logic for sourcing and validating this material.

SourcingQC Start Requirement: this compound CheckStock Check Tier 1 Catalogs (Combi-Blocks, Sigma) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderSample Order 1-5g Sample StockAvail->OrderSample Yes CustomReq Initiate Custom Synthesis (Tier 2 CRO) StockAvail->CustomReq No QC_Start Incoming Goods Inspection (IGI) OrderSample->QC_Start CustomReq->QC_Start NMR_H 1H-NMR (CDCl3) Confirm H1 (~9.0ppm) & Methyl (~2.6ppm) QC_Start->NMR_H NMR_F 19F-NMR Check for Regioisomers (Singlet only) NMR_H->NMR_F HPLC HPLC Purity >98% Check for uncyclized acetals NMR_F->HPLC Decision Pass QC? HPLC->Decision Approve Release to Chemistry Team Decision->Approve Yes Reject Reject & Re-source Decision->Reject No

Caption: Logical workflow for sourcing and validating this compound, emphasizing the critical ¹⁹F-NMR checkpoint for regioisomer detection.

References

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich Product Detail.[5][8]

    • URL:[1]

  • Supplier Catalog (Stock Status)

    • Source: Combi-Blocks Inc.[4]

    • URL: (Search CAS: 1221445-02-8)[4]

  • Synthetic Context (Isoquinoline Synthesis)

    • Title: Synthesis of highly substituted isoquinolines.[1][6]

    • Source: Royal Society of Chemistry (RSC Advances).[1][6]

    • URL:

  • NMR Spectral Data (Analogous 3-Methylisoquinoline)

    • Title: 1H NMR spectrum of 3-methylisoquinoline.[1][2][9][10]

    • Source: Spectrabase / ChemicalBook.[1][6]

    • URL:

Sources

Methodological & Application

Synthesis of 6-Fluoro-3-methylisoquinoline from 2-bromo-4-fluorobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-fluoro-3-methylisoquinoline, a valuable scaffold in medicinal chemistry, starting from the readily available 2-bromo-4-fluorobenzaldehyde. This guide is designed to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Introduction: The Significance of Fluorinated Isoquinolines

The isoquinoline core is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2] Consequently, fluorinated isoquinolines are highly sought-after targets in drug discovery and development. This guide details a reliable synthetic route to this compound, a key intermediate for the synthesis of more complex biologically active molecules.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound from 2-bromo-4-fluorobenzaldehyde is accomplished through a multi-step sequence. The chosen strategy focuses on building the necessary carbon framework, introducing the nitrogen atom, and finally, constructing the isoquinoline ring system via a classical Bischler-Napieralski reaction.[3][4] This approach is selected for its reliability and the commercial availability of the starting materials.

The overall synthetic workflow is depicted below:

Synthetic Workflow A 2-bromo-4-fluorobenzaldehyde B Ethyl 3-(2-bromo-4-fluorophenyl)acrylate A->B Horner-Wadsworth-Emmons Reaction C Ethyl 3-(2-bromo-4-fluorophenyl)propanoate B->C Catalytic Hydogenation D 3-(2-bromo-4-fluorophenyl)propanoic acid C->D Saponification E 2-(2-bromo-4-fluorophenyl)ethan-1-amine D->E Curtius or Schmidt Rearrangement F N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide E->F Acetylation G 7-bromo-6-fluoro-3-methyl-3,4-dihydroisoquinoline F->G Bischler-Napieralski Cyclization H This compound G->H Aromatization

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)acrylate (Intermediate B)

This step employs the Horner-Wadsworth-Emmons reaction to extend the carbon chain of the starting aldehyde and introduce an α,β-unsaturated ester functionality. This reaction is known for its high E-selectivity.[2][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-bromo-4-fluorobenzaldehyde203.0210.15 g50.0
Triethyl phosphonoacetate224.1612.34 g (11.2 mL)55.0
Sodium hydride (60% in mineral oil)24.00 (NaH)2.20 g55.0
Anhydrous Tetrahydrofuran (THF)-200 mL-

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.20 g, 55.0 mmol, 1.1 eq) suspended in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (12.34 g, 55.0 mmol, 1.1 eq) in anhydrous THF (50 mL) to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Add a solution of 2-bromo-4-fluorobenzaldehyde (10.15 g, 50.0 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

  • Upon completion, carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford ethyl 3-(2-bromo-4-fluorophenyl)acrylate as a pale yellow oil.

Step 2: Synthesis of Ethyl 3-(2-bromo-4-fluorophenyl)propanoate (Intermediate C)

The double bond of the α,β-unsaturated ester is selectively reduced using catalytic hydrogenation. This method is effective for the reduction of alkenes without affecting the aromatic halide.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 3-(2-bromo-4-fluorophenyl)acrylate273.1010.92 g40.0
Palladium on Carbon (10% Pd)-500 mg-
Ethanol-200 mL-

Protocol:

  • To a 500 mL hydrogenation flask, add a solution of ethyl 3-(2-bromo-4-fluorophenyl)acrylate (10.92 g, 40.0 mmol) in ethanol (200 mL).

  • Carefully add 10% palladium on carbon (500 mg) to the solution.

  • Seal the flask and connect it to a hydrogenator.

  • Purge the system with hydrogen gas (3 cycles).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 4:1) until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-(2-bromo-4-fluorophenyl)propanoate as a colorless oil, which can be used in the next step without further purification.

Step 3: Synthesis of 3-(2-bromo-4-fluorophenyl)propanoic acid (Intermediate D)

The ethyl ester is saponified to the corresponding carboxylic acid using a strong base.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 3-(2-bromo-4-fluorophenyl)propanoate275.1211.0 g40.0
Sodium Hydroxide40.003.20 g80.0
Ethanol-100 mL-
Water-50 mL-

Protocol:

  • Dissolve ethyl 3-(2-bromo-4-fluorophenyl)propanoate (11.0 g, 40.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.20 g, 80.0 mmol, 2.0 eq) in water (50 mL).

  • Heat the mixture to reflux and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-(2-bromo-4-fluorophenyl)propanoic acid.

Step 4: Synthesis of 2-(2-bromo-4-fluorophenyl)ethan-1-amine (Intermediate E)

The carboxylic acid is converted to the corresponding amine with the loss of one carbon atom via the Schmidt or Curtius rearrangement. The Schmidt reaction, using sodium azide and a strong acid, is a one-pot procedure.[7][8]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
3-(2-bromo-4-fluorophenyl)propanoic acid247.068.65 g35.0
Sodium Azide65.012.50 g38.5
Concentrated Sulfuric Acid-30 mL-
Chloroform-100 mL-

Protocol:

  • Caution: Hydrazoic acid (HN3) is toxic and explosive. This reaction must be performed in a well-ventilated fume hood with a blast shield.

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 3-(2-bromo-4-fluorophenyl)propanoic acid (8.65 g, 35.0 mmol) and chloroform (100 mL).

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (30 mL).

  • While maintaining the temperature at 0-5 °C, add sodium azide (2.50 g, 38.5 mmol, 1.1 eq) in small portions over 1 hour.

  • After the addition is complete, slowly warm the reaction mixture to 50-55 °C and stir for 3-4 hours (vigorous nitrogen evolution will be observed).

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

  • Basify the aqueous solution to pH > 12 with a 50% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-bromo-4-fluorophenyl)ethan-1-amine as an oil.

Step 5: Synthesis of N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide (Intermediate F)

The primary amine is acetylated to form the corresponding amide, which is the direct precursor for the Bischler-Napieralski cyclization.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-(2-bromo-4-fluorophenyl)ethan-1-amine218.077.63 g35.0
Acetic Anhydride102.093.93 g (3.6 mL)38.5
Triethylamine101.193.89 g (5.4 mL)38.5
Dichloromethane (DCM)-150 mL-

Protocol:

  • Dissolve 2-(2-bromo-4-fluorophenyl)ethan-1-amine (7.63 g, 35.0 mmol) and triethylamine (3.89 g, 38.5 mmol, 1.1 eq) in dichloromethane (150 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.93 g, 38.5 mmol, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide as a solid, which can be used in the next step without further purification.

Step 6: Synthesis of 7-bromo-6-fluoro-3-methyl-3,4-dihydroisoquinoline (Intermediate G)

The key ring-forming step is the Bischler-Napieralski cyclization, where the amide is cyclized and dehydrated using a strong dehydrating agent like phosphorus oxychloride.[9]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide260.117.80 g30.0
Phosphorus Oxychloride (POCl₃)153.3313.8 g (8.3 mL)90.0
Acetonitrile (anhydrous)-150 mL-

Protocol:

  • To a 250 mL flame-dried round-bottom flask, add N-(2-(2-bromo-4-fluorophenyl)ethyl)acetamide (7.80 g, 30.0 mmol) and anhydrous acetonitrile (150 mL).

  • Slowly add phosphorus oxychloride (13.8 g, 90.0 mmol, 3.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Basify the aqueous solution to pH > 10 with 20% aqueous sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol = 98:2) to afford 7-bromo-6-fluoro-3-methyl-3,4-dihydroisoquinoline.

Step 7: Synthesis of this compound (Final Product H)

The final step is the aromatization of the dihydroisoquinoline intermediate. This can be achieved by oxidation using various reagents. Palladium on carbon in a high-boiling solvent is a common and effective method.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
7-bromo-6-fluoro-3-methyl-3,4-dihydroisoquinoline242.096.05 g25.0
Palladium on Carbon (10% Pd)-600 mg-
p-Cymene-100 mL-

Protocol:

  • To a 250 mL round-bottom flask, add 7-bromo-6-fluoro-3-methyl-3,4-dihydroisoquinoline (6.05 g, 25.0 mmol) and p-cymene (100 mL).

  • Add 10% palladium on carbon (600 mg).

  • Heat the mixture to reflux (approximately 177 °C) and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product is then subjected to palladium-catalyzed debromination. Dissolve the crude product in ethanol (100 mL) and add 10% palladium on carbon (300 mg) and triethylamine (3.5 mL, 25.0 mmol).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the final product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield this compound as a solid.

Characterization Data

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H, H-1), 8.00 (dd, J = 9.2, 5.6 Hz, 1H, H-5), 7.55 (dd, J = 8.8, 2.4 Hz, 1H, H-8), 7.40 (s, 1H, H-4), 7.35 (ddd, J = 9.2, 8.8, 2.4 Hz, 1H, H-7), 2.65 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (d, JCF = 248.5 Hz), 152.0, 143.5, 137.0 (d, JCF = 9.1 Hz), 130.0 (d, JCF = 9.1 Hz), 125.0, 119.5 (d, JCF = 25.3 Hz), 118.0, 110.0 (d, JCF = 21.2 Hz), 22.5.

  • Mass Spectrometry (EI): m/z (%) = 161 (M⁺, 100), 160 (M⁺-H, 80), 133 (M⁺-N₂), 132 (M⁺-HCN).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Alternative Synthetic Approaches

While the presented route is robust, alternative strategies exist for the synthesis of this compound. A notable alternative involves a palladium-catalyzed Heck reaction.

Alternative Synthetic Workflow A 2-bromo-4-fluorobenzaldehyde C N-(2-(2-bromo-4-fluorobenzoyl)vinyl)acetamide A->C Heck Reaction B N-vinylacetamide B->C D This compound C->D Cyclization/ Aromatization

Figure 2: Heck reaction-based alternative synthetic pathway.

This approach could potentially shorten the synthetic sequence. The Heck reaction between 2-bromo-4-fluorobenzaldehyde and an enamide equivalent, such as N-vinylacetamide, would form a key intermediate that could then be cyclized to the isoquinoline core.[10] However, the regioselectivity of the Heck reaction and the conditions for the subsequent cyclization would need careful optimization for this specific substrate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 2-bromo-4-fluorobenzaldehyde. By explaining the rationale behind each step and providing a comprehensive experimental procedure, this guide aims to empower researchers in medicinal chemistry and drug development to efficiently synthesize this important fluorinated heterocyclic compound. The provided characterization data will aid in the verification of the final product.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XII. Darstellung und Reaktionen von Phosphinoxyden. Chemische Berichte1958, 91 (1), 61-63.
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Using 6-Fluoro-3-methylisoquinoline as a TRPV1 antagonist intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Fluoro-3-methylisoquinoline in TRPV1 Antagonist Synthesis

Executive Summary

The transient receptor potential vanilloid 1 (TRPV1) channel is a validated target for the treatment of inflammatory and neuropathic pain.[1][2] While early antagonists (e.g., Capsazepine) suffered from poor pharmacokinetic (PK) profiles, second-generation isoquinoline-based ureas (such as A-425619 and SB-705498) demonstrated superior potency and selectivity.

This compound (CAS: 1221445-02-8) has emerged as a critical "Right-Hand Side" (RHS) intermediate for next-generation antagonists. The introduction of the C6-fluorine atom blocks metabolic oxidation at a susceptible site, while the C3-methyl group enhances hydrophobic interactions within the vanilloid binding pocket.

This guide details the protocol for converting this building block into a functionalized 5-amino-isoquinoline core , followed by its coupling to generate high-potency TRPV1 antagonists.

Chemical Profile & SAR Logic

Before initiating synthesis, it is crucial to understand the Structure-Activity Relationship (SAR) driving the use of this specific intermediate.

PropertySpecification
Compound Name This compound
CAS Number 1221445-02-8
Molecular Weight 161.18 g/mol
Appearance Off-white to pale yellow solid
Key Reactivity Nucleophilic aromatic substitution (limited); Electrophilic aromatic substitution (C5-selective)
Role in TRPV1 Pharmacophore Core (Scaffold)
SAR Visualization: Why this Intermediate?

The following diagram illustrates the mechanistic rationale for selecting this specific substituted isoquinoline over the generic parent compound.

SAR_Logic Core This compound (The Scaffold) C5 C5 Position: Site of Nitration/Reduction (Linker Attachment) Core->C5 Electrophilic Attack C6 C6-Fluoro: Blocks CYP450 Metabolism (Increases Half-life) Core->C6 Metabolic Stability C3 C3-Methyl: Hydrophobic Pocket Fit (Increases Potency) Core->C3 Binding Affinity Target High-Affinity TRPV1 Antagonist C5->Target C6->Target C3->Target

Figure 1: SAR rationale for this compound. The C5 position is the reactive gateway, while C6 and C3 provide physicochemical optimization.

Experimental Protocols

The synthesis of the antagonist requires functionalizing the isoquinoline ring at the C5 position . Due to the directing effects of the C6-fluorine (ortho-director) and the ring nitrogen, nitration is highly regioselective for the C5 position.

Protocol A: Synthesis of 5-Amino-6-fluoro-3-methylisoquinoline

This is the "Gateway" intermediate. Most urea-based TRPV1 antagonists require an amino group at position 5.

Reagents:

  • This compound (1.0 equiv)

  • Potassium Nitrate (KNO₃) (1.2 equiv)

  • Sulfuric Acid (H₂SO₄), conc. ( Solvent/Catalyst)[3][4][5][6]

  • Iron powder (Fe) / Ammonium Chloride (NH₄Cl) OR H₂/Pd-C

Step-by-Step Methodology:

  • Regioselective Nitration:

    • Dissolution: Dissolve this compound (10 g, 62 mmol) in concentrated H₂SO₄ (50 mL) at 0°C. Note: Maintain temperature <5°C to prevent over-nitration.

    • Addition: Add KNO₃ (7.5 g, 74 mmol) portion-wise over 30 minutes. The C6-fluorine directs the nitro group to the C5 position (ortho to F, alpha to ring fusion).

    • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Quench: Pour onto crushed ice (200 g) and neutralize with NH₄OH to pH 8.

    • Isolation: Extract with EtOAc (3 x 100 mL), dry over Na₂SO₄, and concentrate.

    • Yield Expectation: ~85-90% of 5-nitro-6-fluoro-3-methylisoquinoline .

  • Reduction to Amine:

    • Setup: Suspend the nitro intermediate (10 g) in Ethanol/Water (4:1, 100 mL).

    • Catalyst: Add Iron powder (5 equiv) and NH₄Cl (1 equiv).

    • Reflux: Heat to reflux (80°C) for 1 hour. The yellow suspension will turn dark/black.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH 95:5).

    • Product: 5-Amino-6-fluoro-3-methylisoquinoline .

Protocol B: Coupling to Generate the TRPV1 Antagonist (Urea Formation)

This protocol links the isoquinoline core to a lipophilic tail (e.g., 4-trifluoromethylbenzyl moiety), a classic pharmacophore feature for TRPV1 antagonism.

Reagents:

  • 5-Amino-6-fluoro-3-methylisoquinoline (from Protocol A)

  • 4-(Trifluoromethyl)benzyl isocyanate (Commercial or generated in situ)

  • Pyridine (Catalyst/Base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 5-amino-6-fluoro-3-methylisoquinoline (1.0 g, 5.6 mmol) in anhydrous DCM (15 mL).

  • Activation: Add Pyridine (0.5 mL).

  • Coupling: Dropwise add 4-(Trifluoromethyl)benzyl isocyanate (1.2 g, 6.0 mmol) dissolved in DCM (5 mL).

  • Reaction: Stir at RT for 12 hours. A heavy precipitate (the urea product) usually forms.

  • Isolation: Filter the precipitate. Wash the cake with cold DCM and Diethyl Ether to remove unreacted isocyanate.

  • Validation: Dry under vacuum.

Target Product: 1-(6-Fluoro-3-methylisoquinolin-5-yl)-3-(4-(trifluoromethyl)benzyl)urea

Process Visualization

The following workflow summarizes the chemical transformation from the raw intermediate to the active pharmaceutical ingredient (API) candidate.

Synthesis_Workflow Start Start: This compound Step1 Step 1: Nitration (H2SO4, KNO3, 0°C) Target: C5 Position Start->Step1 Inter1 Intermediate: 5-Nitro-6-fluoro-3-methylisoquinoline Step1->Inter1 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH, Reflux) Inter1->Step2 Inter2 Key Amine: 5-Amino-6-fluoro-3-methylisoquinoline Step2->Inter2 Step3 Step 3: Urea Coupling (R-N=C=O, DCM, Pyridine) Inter2->Step3 Final Final Antagonist: Isoquinolinyl-Urea Derivative Step3->Final

Figure 2: Synthetic workflow for converting this compound into a TRPV1 antagonist.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

1. Regiochemistry Verification (NMR):

  • 1H NMR (DMSO-d6): The critical diagnostic is the coupling pattern of the aromatic protons.

    • Pre-Nitration: You will see signals for H4, H5, H7, H8.

    • Post-Nitration (5-Nitro): The signal for H5 (usually a doublet or multiplet) must disappear.

    • F-H Coupling: Observe the H7 and H8 protons. H7 should show coupling to the F6 atom (

      
       Hz).
      

2. Purity (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% MeCN in Water (0.1% TFA).

  • Detection: UV at 254 nm and 220 nm.

  • Acceptance Criteria: >98% purity required for biological assay (calcium flux or patch clamp).

References

  • Discovery of A-425619: Gomtsyan, A., et al. "Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent, orally available TRPV1 antagonist." Journal of Medicinal Chemistry, 2008. Link

  • Isoquinoline SAR: Doherty, E. M., et al. "Novel transient receptor potential vanilloid 1 (TRPV1) receptor antagonists: structure-activity relationships for ureas with quinoline, isoquinoline... moieties." Journal of Medicinal Chemistry, 2007. Link

  • Nitration Regioselectivity: "Regioselective Nitration of Aromatic Compounds." US Patent 5946638A. Link

  • TRPV1 Mechanism: Caterina, M. J., et al. "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[2] Nature, 1997. Link

  • General Isoquinoline Synthesis: "Methods for preparing isoquinolines." WO Patent 2013003315A2. Link

Sources

Application Note: Strategic Cross-Coupling Architectures for 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 6-Fluoro-3-methylisoquinoline (CAS 1221445-02-8) . It provides rational design strategies, validated protocols, and mechanistic insights to leverage this scaffold in drug discovery.

Executive Summary & Scaffold Analysis

This compound is a high-value heterocyclic building block. The 6-fluoro substituent modulates metabolic stability (blocking the typical C6 oxidation site) and lipophilicity, while the 3-methyl group acts as a steric blocker, preventing off-target functionalization at the C3 position and restricting conformational rotation in biaryl systems.

Reactivity Profile & Electronic Vectors

To successfully couple this scaffold, one must understand the competing electronic vectors:

  • Position C1 (The Gateway): The most electron-deficient center. It is the primary site for nucleophilic attack (via SNAr after activation) and direct C-H activation.

  • Position C4 (The Electrophile): The most electron-rich site on the pyridine ring, susceptible to Electrophilic Aromatic Substitution (EAS) such as bromination, despite the deactivating effect of the fluorine.

  • Position C6 (The Fluorine Handle): Typically inert under standard Pd-catalysis but can be activated via Ni-catalyzed C-F bond cleavage (advanced application).

Strategic Functionalization Pathways

The following flowchart illustrates the decision matrix for functionalizing 6-F-3-MIQ.

G Start 6-Fluoro-3- methylisoquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA Oxidation CH_Act C1-Alkylated/Arylated (Direct C-H Activation) Start->CH_Act Rh(III) or Ir(III) C-H Activation C4_Br 4-Bromo-6-fluoro- 3-methylisoquinoline Start->C4_Br NBS Bromination Cl_Int 1-Chloro-6-fluoro- 3-methylisoquinoline NOxide->Cl_Int POCl3 Rearrangement Suzuki C1-Biaryl Product (Suzuki/Buchwald) Cl_Int->Suzuki Pd-Cat Cross-Coupling C4_Prod C4-Coupled Product C4_Br->C4_Prod Suzuki Coupling

Figure 1: Divergent synthetic pathways for this compound. The Red path (C1-Chlorination) is the most robust for scale-up.

Detailed Experimental Protocols

Protocol A: C1-Arylation via The "N-Oxide Gateway" (Robust Scale-Up)

This is the industry-standard method for installing complexity at C1. It converts the C1-H into a reactive C1-Cl handle.

Step 1: N-Oxidation

Mechanism: Electrophilic attack of peracid on the nitrogen lone pair.

  • Dissolve This compound (1.0 eq) in DCM (0.2 M).

  • Cool to 0°C. Slowly add m-CPBA (1.2 eq, 70-75% wt).

  • Warm to RT and stir for 4–6 hours. Monitor by LCMS (M+16 peak).

  • Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer (Na₂SO₄) and concentrate.

    • Checkpoint: The N-oxide is usually a stable solid/oil and can be used directly.

Step 2: Chlorination (Rearrangement)

Mechanism: Nucleophilic attack of N-oxide oxygen on Phosphorus, followed by chloride attack at C1 and elimination of HOPCl₂.

  • Dissolve the N-oxide (1.0 eq) in anhydrous DCM (0.3 M). Note: DCM is preferred over neat POCl₃ for better regiocontrol.

  • Add POCl₃ (1.5 eq) dropwise at 0°C.

  • Add Et₃N (2.0 eq) dropwise. Crucial: The base facilitates the elimination step.

  • Reflux (40°C) for 2–4 hours.

  • Quench: Pour carefully onto ice/water. Neutralize with NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Product: 1-Chloro-6-fluoro-3-methylisoquinoline .

Step 3: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0) oxidative addition into C1-Cl bond (facilitated by the nitrogen atom making C1 electron-deficient).

  • Reagents:

    • 1-Chloro-6-fluoro-3-methylisoquinoline (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).

    • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Procedure: Combine reagents in a sealed vial under Argon. Heat to 90–100°C for 2–12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Data Table 1: Optimization of C1-Coupling Conditions

ParameterStandard ConditionChallenging Substrate ConditionRationale
Catalyst Pd(dppf)Cl₂Pd(OAc)₂ + SPhos/XPhosBuchwald ligands accelerate oxidative addition into heteroaryl chlorides.
Base K₂CO₃ (aq)K₃PO₄ (anhydrous)Anhydrous conditions prevent protodeboronation of unstable boronic acids.
Solvent Dioxane/H₂OToluene or n-ButanolHigher boiling points required for sterically hindered couplings.
Protocol B: Direct C-H Activation (Atom Economy)

For late-stage functionalization without pre-halogenation. This method utilizes the Nitrogen lone pair to direct a Rh(III) or Ir(III) catalyst to the C1 position.

Reagents:

  • Substrate: this compound N-oxide (from Protocol A, Step 1).

  • Coupling Partner: Aryl boronic acid or activated alkene (for alkenylation).

  • Catalyst: [RhCp*Cl₂]₂ (2.5 mol%).

  • Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (oxidant).

  • Solvent: DCE or MeOH, 100°C.

Note: The N-oxide moiety acts as an intrinsic directing group. Post-reaction, the N-oxide can be reduced back to the free base using Zn/NH₄Cl or PCl₃ if required.

Troubleshooting & Critical Parameters

Regioselectivity Issues (C4 vs C1)
  • Observation: Bromination attempts (NBS) yield mixtures.

  • Solution: The 3-methyl group sterically protects C3, but C4 is still vulnerable. To exclusively target C4, use NBS in MeCN at RT . To target C1, you must use the N-oxide route or metal-catalyzed C-H activation; electrophiles will not attack C1.

Catalyst Deactivation
  • Observation: Low conversion in Suzuki coupling.

  • Cause: The isoquinoline nitrogen can coordinate to Pd, poisoning the catalyst.

  • Fix: Use bulky biaryl phosphine ligands (XPhos, RuPhos) that sterically prevent N-Pd coordination. Alternatively, run the reaction in acidic media (rare) or ensure high temperature (90°C+) to promote ligand dissociation.

Fluorine Stability
  • Observation: Loss of Fluorine (defluorination).

  • Cause: Occurs only if using harsh nucleophiles (e.g., NaOMe) or Ni(COD)₂ catalysts which can insert into C-F bonds.

  • Fix: Stick to Pd-catalysis and mild carbonate bases. The C6-F bond is stable under standard Suzuki/Buchwald conditions.

References

  • General Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • N-Oxide Rearrangement Protocols: Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Detailed mechanism of POCl3 rearrangements).
  • Suzuki Coupling on Heterocycles: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Rh(III) C-H Activation of Isoquinolines: Guimond, N.; Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling." Journal of the American Chemical Society, 2009 , 131(34), 12050–12051. Link

  • C-F Activation Considerations: Hazari, N.; et al. "Nickel-Catalyzed C-F Activation." Chemical Society Reviews, 2021, 50, 1234-1250. (Context for C6 stability).

Functionalization of the C-1 position in 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-1 Position in 6-Fluoro-3-methylisoquinoline

Abstract

This guide details the strategic functionalization of the C-1 position in this compound, a high-value scaffold for kinase inhibitor and CNS drug discovery. Unlike the parent isoquinoline, this substrate presents unique electronic and steric parameters: the 6-fluoro substituent enhances C-1 electrophilicity, while the 3-methyl group effectively blocks the competing C-3 site, streamlining regioselectivity. This note provides three validated protocols: N-Oxide Activation (Nucleophilic Substitution) , Radical Alkylation (Minisci) , and Transition-Metal Catalyzed C-H Activation , complete with mechanistic insights and safety considerations.

Introduction & Structural Analysis

The C-1 position of the isoquinoline ring is the "magic bullet" for medicinal chemists, offering a vector for solubility-enhancing groups or pharmacophores. However, successful functionalization requires understanding the specific electronic bias of This compound .

  • Electronic Effect (6-Fluoro): The fluorine atom at C-6 exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the pyridine ring, making the C-1 position significantly more susceptible to nucleophilic attack compared to non-fluorinated analogues.

  • Steric/Directing Effect (3-Methyl): In unsubstituted isoquinolines, C-3 is often a competing site for radical or metal-catalyzed reactions. The methyl group at C-3 sterically hinders this position, effectively channeling reactivity almost exclusively to C-1.

Strategy A: The N-Oxide Gateway (Nucleophilic Substitution)

This is the most robust industrial route for installing heteroatoms (Cl, CN, OR) at C-1. The strategy relies on activating the nitrogen to increase the electrophilicity of the adjacent carbon.

Mechanism: The Reissert-Henze Rearrangement

The formation of the N-oxide introduces a dipole. Upon treatment with an electrophile (like POCl


 or benzoyl chloride), the oxygen is activated, triggering an elimination-addition sequence that installs a nucleophile at C-1 and restores aromaticity.
Protocol 1: Synthesis of 1-Chloro-6-fluoro-3-methylisoquinoline

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-CPBA (1.2 equiv, 70-75% wt)

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (5.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Chloroform

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve this compound (10 mmol) in DCM (50 mL) at 0°C.

    • Add m-CPBA (12 mmol) portion-wise over 15 minutes.

    • Warm to RT and stir for 4 hours. Monitor by TLC (The N-oxide is significantly more polar/lower R

      
      ).
      
    • Workup: Wash with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct. Dry organic layer (

      
      ) and concentrate. Note: The N-oxide is usually a stable solid.
      
  • Chlorination (Rearrangement):

    • Dissolve the crude N-oxide in anhydrous Chloroform (30 mL).

    • Add POCl

      
       (50 mmol) dropwise at RT (Exothermic!).
      
    • Reflux (approx. 65°C) for 3 hours.

    • Quench (Critical Safety): Cool reaction to 0°C. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with solid

      
       or 
      
      
      
      to pH 8.
    • Extract with DCM, dry, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: Loss of the diagnostic C-1 proton singlet (typically

    
     9.0-9.2 ppm).
    
  • MS: Observation of characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

Strategy B: Radical C-H Functionalization (Minisci Reaction)

For installing alkyl groups (methyl, ethyl, isopropyl) directly at C-1 without pre-functionalization. The 6-fluoro group enhances the rate of this reaction by making the ring more electron-deficient and receptive to nucleophilic alkyl radicals.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: 10% Aqueous TFA or MeCN/H

    
    O.
    

Step-by-Step Methodology:

  • Dissolve the isoquinoline (1.0 mmol) and carboxylic acid (3.0 mmol) in a mixture of Acetonitrile (2 mL) and Water (2 mL).

  • Add TFA (1.0 equiv) to protonate the nitrogen (Protonated heterocycles are much more reactive toward nucleophilic radicals).

  • Add

    
     (0.2 mmol).
    
  • Heat to 50-60°C.

  • Add a solution of

    
     (2.0 mmol) in water dropwise over 30 minutes. Note: Controlled addition prevents radical dimerization.
    
  • Stir for 2 hours.

  • Workup: Basify with saturated

    
    , extract with EtOAc.
    

Validation:

  • Regioselectivity Check: The 3-methyl group blocks C-3. Any minor byproducts will likely be C-5/C-8 isomers, but C-1 is electronically favored.

Strategy C: Rh(III)-Catalyzed C-H Activation

This advanced method uses the N-oxide as a "traceless" directing group to couple with alkynes or alkenes, often followed by N-O cleavage.

Protocol 3: C-1 Alkenylation via Rh(III)

Reagents:

  • Substrate: this compound N-oxide (1.0 equiv)

  • Coupling Partner: Activated acrylate (e.g., Ethyl Acrylate)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additives:

    
     (10 mol%), 
    
    
    
    (20 mol%)
  • Solvent: DCE or Methanol.

Methodology:

  • Combine N-oxide (0.5 mmol), acrylate (1.0 mmol), Rh-catalyst, and additives in a sealed tube with DCE (2 mL).

  • Heat to 100°C for 12 hours.

  • Filter through Celite and concentrate.

  • Note: This yields the N-oxide product.[1][2][3][4] To remove the oxygen, treat with Zn powder in AcOH or

    
    .
    

Comparative Data & Selection Guide

FeatureN-Oxide Route (Strategy A)Minisci Radical (Strategy B)Metal Catalysis (Strategy C)
Primary Bond Formed C-Cl, C-CN, C-OC-AlkylC-Alkenyl, C-Aryl
Regioselectivity Excellent (C-1 only)Good (C-1 favored)Excellent (Directed)
Cost LowLow/MediumHigh (Rh catalyst)
Scalability High (kg scale)MediumLow (mg/g scale)
6-F/3-Me Compatibility Ideal (F activates C-1)Ideal (3-Me blocks side rxn)Good (Sterics may slow rate)

Visualized Pathways

G cluster_legend Pathway Type Start 6-Fluoro-3-methyl isoquinoline NOxide N-Oxide Intermediate Start->NOxide mCPBA DCM, 0°C Prod_Alk 1-Alkyl (Minisci) Start->Prod_Alk R-COOH Ag+/S2O8 Prod_Cl 1-Chloro Derivative NOxide->Prod_Cl POCl3 Rearrangement Prod_CN 1-Cyano (Reissert) NOxide->Prod_CN TMSCN PhCOCl Prod_Rh 1-Alkenyl (Rh-Cat) NOxide->Prod_Rh Rh(III) Acrylate key Solid Line: Via N-Oxide Dashed Line: Direct C-H

Figure 1: Reaction landscape for C-1 functionalization. The N-oxide route (Yellow) serves as a versatile hub for nucleophilic functionalization, while direct radical methods (Red) offer shortcuts for alkylation.

References

  • Deoxygenative C2-heteroarylation of quinoline N-oxides (Applicable to Isoquinoline C-1). Beilstein J. Org. Chem. 2021, 17, 42–51.

  • Regioselective Functionalization of Quinolines/Isoquinolines through C-H Activation. Front. Chem. 2020 (Review).[1]

  • Minisci Reactions: Versatile C-H Functionalizations for Medicinal Chemists. Chem. Soc. Rev.[5] 2007, 36, 1803-1822.[5]

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine. J. Org. Chem. 2014, 79, 11, 5345–5350.

  • Recent Advances in Isoquinoline Chemistry and Functionalization. Int. J. Pharm. Sci. (General Review on Isoquinoline Reactivity).

Sources

Application Notes and Protocols: 6-Fluoro-3-methylisoquinoline as a Strategic Building Block for Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Fluoro-3-methylisoquinoline Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. The introduction of a fluorine atom, particularly on the benzenoid ring, offers a powerful tool to modulate key drug-like properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and alter pKa, thereby influencing solubility and cell permeability.[1]

This guide focuses on This compound , a versatile building block that combines the privileged isoquinoline core with the strategic placement of a fluorine atom at the C6 position and a methyl group at C3. The fluorine atom at C6 serves as a reactive handle for the synthesis of diverse heterocyclic amines via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methyl group at C3 can influence the molecule's overall conformation and provide additional points for interaction with biological targets. This application note provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the construction of complex heterocyclic amines, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource/Method
Molecular Formula C₁₀H₈FN-
Molecular Weight 161.18 g/mol -
Appearance Off-white to pale yellow solidTypical for similar compounds
Melting Point Estimated 50-60 °CBased on related structures[2]
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)General knowledge
CAS Number 1221445-02-8[3]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] Work should be conducted in a well-ventilated fume hood.[4][7] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area with copious amounts of water.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Synthesis of this compound: A Plausible Approach

While several methods exist for the synthesis of the isoquinoline core, the Bischler-Napieralski reaction provides a robust and adaptable route to 3-substituted isoquinolines.[5][8][9][10][11][12][13] The following is a detailed, plausible protocol for the synthesis of this compound, starting from commercially available materials.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization & Aromatization A 4-Fluoro-2-methylaniline B N-(4-fluoro-2-methylphenethyl)acetamide A->B Multi-step conversion C 6-Fluoro-3-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (POCl3) D This compound C->D Dehydrogenation (e.g., Pd/C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of N-(4-fluoro-2-methylphenethyl)acetamide

This multi-step precursor synthesis begins with commercially available 4-fluoro-2-methylaniline.

  • Diazotization and Sandmeyer Reaction: Convert 4-fluoro-2-methylaniline to 4-fluoro-2-methylbenzonitrile.

  • Reduction: Reduce the nitrile to 2-(4-fluoro-2-methylphenyl)ethanamine using a suitable reducing agent like LiAlH₄.

  • Acetylation: Acetylate the resulting amine with acetic anhydride to yield N-(4-fluoro-2-methylphenethyl)acetamide. A general procedure for acetylation of a substituted aniline is as follows: To a solution of the aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).[14] Heat the mixture to reflux for a short period (e.g., 30 minutes), then cool and pour onto ice water to precipitate the product.[14] The solid amide can be collected by filtration and recrystallized.

Part B: Bischler-Napieralski Cyclization and Dehydrogenation

  • Cyclization:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend N-(4-fluoro-2-methylphenethyl)acetamide (1.0 eq) in anhydrous toluene.

    • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

    • After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, where the electron-donating methyl group helps to activate the aromatic ring for cyclization.[10]

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated NaOH solution to pH > 10, keeping the temperature below 20 °C.

    • Extract the product, 6-fluoro-3-methyl-3,4-dihydroisoquinoline, with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dehydrogenation (Aromatization):

    • Dissolve the crude dihydroisoquinoline in a suitable high-boiling solvent such as xylene or mesitylene.

    • Add 10% palladium on carbon (Pd/C, 10 mol%).

    • Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by GC-MS or TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.9 (s, 1H, H-1), 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~160 (d, J=250 Hz, C-F), 152, 145, 135, 130, 128, 125, 120, 115, 110, 25 (CH₃). Note: These are predicted values and may vary. Computational methods can provide more accurate predictions.[15][16][17][18]

Application in the Synthesis of Heterocyclic Amines

The fluorine atom at the C6 position of this compound is activated towards nucleophilic attack by the electron-withdrawing nature of the isoquinoline nitrogen. This makes it an excellent substrate for SNAr and related cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N bonds, particularly with electron-deficient aromatic systems.[19][20] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[19]

G A This compound C 6-(Piperidin-1-yl)-3-methylisoquinoline A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Amine Nucleophile (e.g., Piperidine) B->C

Caption: General workflow for the SNAr reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

    • Add piperidine (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 120-140 °C and stir vigorously. The high polarity of DMSO facilitates the formation of the charged Meisenheimer complex, accelerating the reaction.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-(piperidin-1-yl)-3-methylisoquinoline.

EntryNucleophileConditionsYield (%)
1PiperidineK₂CO₃, DMSO, 130 °C, 18h~85
2MorpholineCs₂CO₃, DMF, 120 °C, 24h~80
3N-MethylpiperazineK₂CO₃, DMSO, 140 °C, 16h~75
Note: Yields are estimates based on similar reactions and may require optimization.
Palladium-Catalyzed Buchwald-Hartwig Amination

For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is an excellent alternative to SNAr.[21][22] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance.[22]

G center Pd(0)Ln A Oxidative Addition center->A PdComplex1 ArPd(II)(F)Ln A->PdComplex1 B Ligand Exchange PdComplex2 [ArPd(II)(NR2H)Ln]+ B->PdComplex2 C Reductive Elimination C->center Product 6-(NR2)-3-methylisoquinoline C->Product D Base-mediated Deprotonation PdComplex3 ArPd(II)(NR2)Ln D->PdComplex3 ArF This compound ArF->A Amine R2NH Amine->B PdComplex1->B PdComplex2->D Base PdComplex3->C

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Reaction Setup:

    • In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) to a Schlenk tube.

    • Add this compound (1.0 eq) and the desired aryl amine (1.2 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Seal the Schlenk tube and remove it from the glovebox.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally promote the reaction.[23]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methylisoquinolin-6-amine.

EntryAryl AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100~70
24-MethoxyanilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110~75
32-AminopyridinePd₂(dba)₃ / RuPhosK₃PO₄Toluene100~65
Note: Yields are estimates and reaction conditions may require optimization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic amines. Its strategic fluorination at the C6 position provides a reliable handle for functionalization via both SNAr and palladium-catalyzed amination reactions. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to leverage this scaffold for the development of novel and potent bioactive molecules. The judicious application of these synthetic methodologies will undoubtedly contribute to the expansion of the chemical space around the isoquinoline core, leading to the discovery of next-generation therapeutics.

References

  • Pomeranz, C. Uber eine neue Isochinolinsynthese. Monatshefte für Chemie. 1893 , 14 (1), 116–119. [Link]

  • Fritsch, P. Synthese von Isochinolin-Derivaten. Berichte der deutschen chemischen Gesellschaft. 1893 , 26 (1), 419-422. [Link]

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2004 , 1-48. [Link]

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft. 1893 , 26 (2), 1903–1908. [Link]

  • PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • YouTube. Buchwald-Hartwig Amination Explained. [Link]

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ghorab, M. M., et al. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. 2021 , 26(11), 3163. [Link]

  • Hargitai, C., et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. 2018 , 23(6), 1280. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • YouTube. Bischler-Napieralski Reaction. [Link]

  • Cohen, R. D., et al. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. 2023 , 28(6), 2449. [Link]

  • Zhang, Y., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. 2022 , 13(1), 1-11. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 6-Fluoro-3-methylisoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, achieving complete and stable dissolution of compounds is a critical first step in any experimental workflow. This guide provides a comprehensive technical resource for troubleshooting solubility issues encountered with 6-Fluoro-3-methylisoquinoline in Dimethyl Sulfoxide (DMSO). Drawing upon established principles of medicinal chemistry and solvent science, this document offers practical, in-depth solutions to common and complex solubility challenges.

Understanding the Molecule: this compound

This compound is a heterocyclic aromatic compound. The isoquinoline scaffold is a common motif in many biologically active molecules and approved drugs. The introduction of a fluorine atom and a methyl group can significantly influence its physicochemical properties, including solubility. Fluorine, being highly electronegative, can alter the electronic distribution within the molecule, potentially increasing its lipophilicity and impacting its interaction with solvents.[1][2]

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of this compound to DMSO, but it's not dissolving. What should I do first?

A1: Initial insolubility is a common issue. Before resorting to more complex methods, ensure you have followed these fundamental steps:

  • Visual Inspection: Confirm that you are observing undissolved solid and not another phenomenon, such as the precipitation of impurities.

  • Vortexing: Ensure the solution has been adequately mixed. Vortex the vial for at least 1-2 minutes at room temperature.

  • Check DMSO Quality: DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[3][4] Use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or a properly stored container.

Q2: Can I heat the solution to improve solubility?

A2: Gentle heating can be an effective method to increase the rate of dissolution and the solubility limit of a compound. However, it must be done with caution:

  • Temperature Control: Warm the solution in a water bath at a controlled temperature, typically between 30-40°C. Avoid excessive heat, as it can lead to the degradation of the compound or the solvent.

  • Time Limitation: Limit the heating time to the minimum required for dissolution to prevent potential degradation.

  • Stability Check: After cooling to room temperature, observe the solution for any signs of precipitation. If the compound crashes out of solution, it indicates that you have created a supersaturated solution that is not stable at ambient temperatures.

Q3: Is sonication a good option for dissolving this compound?

A3: Yes, sonication is a highly effective technique for breaking down solid agglomerates and increasing the surface area of the compound exposed to the solvent, thereby accelerating dissolution.

  • Procedure: Place the vial in a water bath sonicator for 5-15 minute intervals.

  • Temperature Monitoring: Be aware that prolonged sonication can generate heat. Monitor the temperature of the water bath to avoid unwanted thermal effects on your compound.

  • Combined Approach: Sonication can be effectively combined with gentle warming for particularly stubborn compounds.

Q4: My compound dissolves initially but then precipitates out of solution over time. What is happening?

A4: This phenomenon, known as precipitation from a supersaturated solution, can be caused by several factors:

  • Supersaturation: You may have exceeded the thermodynamic solubility limit of the compound at room temperature, often aided by initial heating.

  • Hygroscopicity of DMSO: As the DMSO stock solution absorbs atmospheric moisture over time, the decreased solvating power can cause the compound to precipitate.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote the crystallization and precipitation of the dissolved compound.

To mitigate this, it is recommended to prepare stock solutions at a concentration known to be stable, store them in small, single-use aliquots in a desiccated environment, and minimize freeze-thaw cycles.

Troubleshooting Guides: A Deeper Dive

Problem 1: Persistent Insolubility Despite Basic Troubleshooting

If vortexing, gentle heating, and sonication have failed to completely dissolve your this compound, a more systematic approach is required.

start Start: Undissolved Compound in DMSO check_purity Verify Compound Purity (e.g., via LC-MS) start->check_purity co_solvent Introduce a Co-solvent check_purity->co_solvent Purity Confirmed end_insoluble Consider Alternative Primary Solvent check_purity->end_insoluble Impurity Detected determine_solubility Experimentally Determine Solubility Limit co_solvent->determine_solubility end_soluble Compound Soluble determine_solubility->end_soluble Successful Dissolution determine_solubility->end_insoluble Insolubility Persists

Caption: A workflow for troubleshooting persistent insolubility.

If this compound remains insoluble in pure DMSO, a co-solvent system can be employed to increase the overall solvating power of the mixture.[3]

Recommended Co-solvents:

  • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent with excellent solvating properties.

  • Polyethylene glycol (PEG 300 or PEG 400): Can enhance the aqueous solubility of poorly soluble compounds.

  • Ethanol: A polar protic solvent that can disrupt crystal lattice forces.

Experimental Protocol:

  • Prepare a small test solution of this compound in DMSO at the desired concentration.

  • To the suspension, add the co-solvent dropwise while vortexing. Start with a small percentage of the total volume (e.g., 5-10%).

  • Observe for dissolution. If the compound remains insoluble, gradually increase the percentage of the co-solvent, up to a maximum of 50%, while monitoring for any signs of immiscibility.

  • Once the compound is dissolved, ensure the final co-solvent concentration is compatible with your downstream application, as it may have biological or chemical effects.

Co-solventRecommended Starting % (v/v)Maximum Recommended % (v/v)Notes
NMP5-10%30%Good for many heterocyclic compounds.
PEG 300/40010-20%50%Can be viscous; ensure thorough mixing.
Ethanol5-15%40%May not be suitable for all assays.
Problem 2: Verifying Complete Dissolution

Visual inspection can be misleading, especially with fine, dispersed particles. It is crucial to analytically confirm that the compound is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Principle: A fully dissolved compound will give sharp, well-defined peaks in its NMR spectrum. The presence of broad peaks or a distorted baseline may indicate the presence of undissolved solid or aggregation.

    • Protocol:

      • Prepare your sample of this compound in deuterated DMSO (DMSO-d₆).

      • Acquire a standard ¹H NMR spectrum.

      • Compare the obtained spectrum to a reference spectrum of the compound to ensure all expected peaks are present and have the correct multiplicity and integration. The absence of broad, undefined signals is a good indicator of complete dissolution.[5][6]

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: A filtered aliquot of the solution is injected into an HPLC system. If the compound is fully dissolved, the peak area should be proportional to the concentration. Inconsistent peak areas from multiple samples prepared at the same concentration may indicate incomplete dissolution.

    • Protocol:

      • Prepare a stock solution of this compound in DMSO.

      • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

      • Inject a known volume of the filtrate onto a suitable HPLC column (e.g., a C18 column).

      • Develop a method with an appropriate mobile phase to achieve good peak shape and retention.

      • Quantify the peak area. Prepare a calibration curve with known standards to determine the actual concentration in solution.

Advanced Topics

Stability of this compound in DMSO

While DMSO is a relatively inert solvent, the stability of the dissolved compound should not be taken for granted, especially for long-term storage. The isoquinoline ring system is generally stable, but the presence of the electron-withdrawing fluorine atom could potentially make the ring more susceptible to nucleophilic attack under certain conditions.

Recommendations for Ensuring Stability:

  • Use Anhydrous DMSO: Water can facilitate degradation pathways.

  • Store at Low Temperatures: For long-term storage, keep stock solutions at -20°C or -80°C.

  • Inert Atmosphere: For particularly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Periodic Quality Control: For critical experiments, re-analyze the purity of your stock solution by HPLC or LC-MS after prolonged storage.

Safety and Handling of this compound

As with any chemical, proper safety precautions should be observed when handling this compound and DMSO.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.[7]

DMSO can facilitate the absorption of other chemicals through the skin. Therefore, it is crucial to avoid skin contact with DMSO solutions containing dissolved compounds.

Conclusion

Successfully dissolving this compound in DMSO is achievable with a systematic and informed approach. By understanding the physicochemical properties of both the compound and the solvent, and by employing the troubleshooting strategies outlined in this guide, researchers can ensure the preparation of reliable and stable solutions for their experiments. Always prioritize the use of high-quality reagents and analytical verification to maintain the integrity of your research.

References

  • Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Galkin, M. A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 524–528. [Link]

  • ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules, 27(15), 4949. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 4, 2026, from [Link]

  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET and DMPK, 8(2), 125-147. [Link]

  • DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. (2018). ResearchGate. [Link]

  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). (2019). INIS-IAEA. [Link]

  • Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures: Ciprofloxacin Data Simul
  • Nasswetter, L., et al. (2021). Membrane-water partitioning: Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). National Institutes of Health. [Link]

  • Fluorinated Heterocycles. (2023). ResearchGate. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Enantioselective dearomatization of isoquinolines by anion-binding catalysis en route to cyclic α-aminophosphonates. (2018). Chemical Science. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). National Institutes of Health. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). National Institutes of Health. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). National Institutes of Health. [Link]

  • 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Fluorinated Nucleosides: Synthesis, Modulation in Conformation and Therapeutic Application. (2022). PubMed. [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. [Link]

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • How and why do polar aprotic solvents destabilize nucleophiles? (2019). Reddit. [Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (2021). Beilstein Archives. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2004). Advanced Drug Delivery Reviews. [Link]

  • How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? (2021). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019). PubMed. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). Journal of Chemical Information and Computer Sciences. [Link]

  • Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013). ResearchGate. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2019). National Institutes of Health. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). PubMed Central. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2014). RSC Publishing. [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters. [Link]

  • Drug Solubility in Water and Dimethylsulfoxide. (2015). ResearchGate. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026). WordPress. [Link]

  • Morphine. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • DMSO solubility and bioscreening. (2019). ResearchGate. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Technical Support Center: Purification of Crude 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Welcome to the technical support hub for 6-Fluoro-3-methylisoquinoline (CAS: [Generic Structure Reference]). This guide addresses the specific purification challenges arising from the electronic and steric properties of this scaffold.

Why is this purification difficult?

  • Basicity Shift: The 6-fluoro substituent is electron-withdrawing (inductive effect,

    
    ), which lowers the pKa of the isoquinoline nitrogen from ~5.4 (unsubstituted) to approximately 4.2–4.5 .[1] Standard acid-base extractions often fail because the molecule remains in the organic layer if the aqueous acid is not strong enough, or it precipitates prematurely during neutralization.
    
  • Isomeric Contamination: Depending on your synthesis route (e.g., Pomeranz-Fritsch or Pd-catalyzed cyclization), you likely face contamination from the 7-fluoro isomer or uncyclized imine/acetal intermediates.[1][2]

  • Lipophilicity: The 3-methyl group increases lipophilicity (

    
    ), making separation from non-polar starting materials (like fluorobenzaldehydes) challenging on standard silica.[1][2]
    

Module 1: Acid-Base Extraction (The "Triage")

User Issue: "I tried a standard 1M HCl extraction, but I lost half my product to the organic layer, or it formed an emulsion."

Technical Diagnosis: The reduced basicity caused by the fluorine atom requires a lower pH to fully protonate the nitrogen. However, the 3-methyl group increases the solubility of the neutral form in organic solvents, creating a competitive equilibrium.

Optimized Protocol
ParameterStandard IsoquinolineThis compound
Extraction Acid 1M HCl (pH ~0)2M HCl or 10% H₂SO₄ (pH < 1)
Washing Solvent DCMEthyl Acetate (EtOAc)
Neutralization Target pH 9-10pH 8.5 (Controlled)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude dark oil in Ethyl Acetate (not DCM; EtOAc is better at rejecting polar tars).[2]

  • Protonation (The Critical Step): Extract with 2M HCl (3x volumes).

    • Checkpoint: Check the pH of the aqueous layer. It must be < 1 . If >1, the product will partition back into the EtOAc.

  • Organic Wash: Keep the aqueous acidic layer.[2] Discard the organic layer (contains non-basic fluorobenzaldehydes and neutral Pd-ligands).[1]

  • Basification: Cool the acidic aqueous layer to 0°C. Slowly add 25% NaOH or NH₄OH until pH reaches 8.5 .

    • Warning: Do not overshoot to pH 12-14.[1][2] High pH can promote degradation or emulsification with residual phenolic impurities.[1][2]

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Module 2: Chromatographic Purification

User Issue: "My TLC shows a streak, and the product co-elutes with a yellow impurity."

Technical Diagnosis: Isoquinolines interact strongly with the acidic silanols on silica gel, causing "tailing."[2] The yellow impurity is likely a trace oxidation byproduct (N-oxide) or a Pd-phosphine complex.[1]

The "Amine-Modified" Silica System[1]

Do not use plain Hexane/EtOAc.[1][2] You must deactivate the silica.[2]

Mobile Phase Recommendation:

  • Solvent A: Hexanes (or Heptane)[2]

  • Solvent B: Ethyl Acetate[2]

  • Modifier: Triethylamine (TEA) or 1% NH₄OH in MeOH.[2]

Gradient Table:

Time (min)% Solvent BModifierNotes
0–55%+1% TEAElutes non-polar starting materials.[1][2]
5–155% → 20%+1% TEAProduct Elution Window.
15–2020% → 50%+1% TEAElutes N-oxides and polar byproducts.[1][2]

Visualization:

  • UV (254 nm): Strong absorption.[2]

  • Dragendorff’s Reagent: Stains alkaloids/isoquinolines orange (highly specific).[2]

Module 3: Scavenging Metal Impurities (Pd Removal)

User Issue: "The compound is chemically pure by NMR but has a persistent orange tint."

Technical Diagnosis: If synthesized via Heck or Suzuki coupling (e.g., from 3-chloro-6-fluoroisoquinoline), residual Palladium is trapped in the nitrogen lone pair.[1]

Self-Validating Protocol:

  • Dissolve 1g of product in 10 mL THF.

  • Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) (10 wt%).[1][2]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[1][2]

  • Validation: The filtrate should be colorless or pale yellow.[2] If still orange, repeat with SiliaMetS® DMT (Dimercaptotriazine).[2]

Module 4: Crystallization (Isomer Polish)

User Issue: "I have 5% of the 7-fluoro isomer that column chromatography cannot remove."

Technical Diagnosis: Regioisomers (6-F vs 7-F) have nearly identical boiling points and polarities.[1][2] Crystallization of the Hydrohalide salt exploits lattice energy differences.[2]

Salt Formation Protocol:

  • Dissolve the free base in a minimum amount of Ethanol or Isopropanol .[2]

  • Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at room temperature.

  • A precipitate should form immediately.[1][2]

  • Heat to reflux until dissolved, then allow to cool slowly to RT, then 4°C.

  • Filtration: The this compound HCl salt typically crystallizes preferentially over the 7-fluoro isomer (which often remains in the mother liquor due to disrupted symmetry).[1]

Visual Troubleshooting Guides

Diagram 1: The Acid-Base "Triage" Decision Tree[1]

AcidBaseExtraction cluster_warning CRITICAL CONTROL POINT Start Crude Reaction Mixture (Black/Brown Oil) Dissolve Dissolve in Ethyl Acetate Start->Dissolve AcidExt Extract with 2M HCl (Target pH < 1) Dissolve->AcidExt CheckPH Check Aqueous pH AcidExt->CheckPH OrganicLayer Organic Layer (Contains Aldehydes, Ligands) CheckPH->OrganicLayer Separation AqueousLayer Aqueous Layer (Contains Product + Salts) CheckPH->AqueousLayer Separation DiscardOrg Discard Organic Layer OrganicLayer->DiscardOrg Basify Cool to 0°C Basify to pH 8.5 with NaOH AqueousLayer->Basify ExtractDCM Extract into DCM (3x) Basify->ExtractDCM Dry Dry (Na2SO4) & Concentrate ExtractDCM->Dry

Caption: Workflow for isolating this compound from non-basic impurities. Note the critical pH check.

Diagram 2: Purification Logic Flow

PurificationLogic Input Crude Isoquinoline TLC TLC Analysis (Hex/EtOAc + TEA) Input->TLC Decision Impurity Profile? TLC->Decision RouteA Non-Basic Impurities (High Rf) Decision->RouteA Starting Material RouteB Baselines/Tars (Low Rf) Decision->RouteB Oxidation/Tar RouteC Close Isomers (Same Rf) Decision->RouteC Regioisomers ActionA Acid-Base Extraction (Module 1) RouteA->ActionA ActionB Silica Plug w/ TEA (Module 2) RouteB->ActionB ActionC HCl Salt Crystallization (Module 4) RouteC->ActionC Final Pure 6-F-3-Me-Isoquinoline ActionA->Final ActionB->Final ActionC->Final

Caption: Diagnostic logic for selecting the correct purification module based on TLC impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use automated flash chromatography with standard cartridges? A: Yes, but you must use an amine-functionalized cartridge (e.g., KP-NH) or manually add 1-2% Triethylamine to your mobile phase.[1][2] Without this, the isoquinoline will streak and yield will be low due to irreversible adsorption to acidic silanols [1].

Q2: My product turned pink after sitting on the bench. Is it ruined? A: Not necessarily. Isoquinolines are prone to N-oxide formation or photo-oxidation upon prolonged air/light exposure.[1][2]

  • Fix: Dissolve in DCM, wash with 10% Sodium Thiosulfate or Sodium Bisulfite, and re-column.[2]

  • Prevention:[2] Store under Argon at -20°C, protected from light.

Q3: How do I confirm I have the 6-fluoro and not the 7-fluoro isomer? A: 1H-NMR is the gold standard.[1] Look at the coupling constants (


-values) in the aromatic region.
  • 6-Fluoro: Expect a specific splitting pattern where the proton at C5 (adjacent to F and the ring fusion) shows a distinct doublet of doublets due to H-F coupling (

    
     Hz).[1]
    
  • 7-Fluoro: The coupling patterns will shift.[1] If available, 19F-NMR is superior; the two isomers will have distinct chemical shifts (typically

    
     ppm).[1]
    

Q4: I used the Pomeranz-Fritsch synthesis. What is the major impurity? A: The major impurity is usually the uncyclized amino-acetal intermediate .[1] This is acid-labile but basic.

  • Removal: It is difficult to remove by extraction.[1][2] Use the crystallization method (Module 4) or rigorous column chromatography.[2] Ensure your cyclization step (sulfuric acid/PPA) was hot enough (typically >100°C) to drive the reaction to completion [2].[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for heterocyclic base purification). [2]

  • Gensler, W. J. (1951).[2] The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][3][4][5][6] Organic Reactions, 6, 191.[2] (Classic review on synthesis and impurity profiles). [2]

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (Details on isoquinoline cyclization mechanisms). [2]

  • PubChem Compound Summary. Isoquinoline and derivatives properties. [2]

Sources

Troubleshooting cyclization failures in fluoro-isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Fluoro-Isoquinoline Synthesis Role: Senior Application Scientist Status: Active Support Ticket ID: F-ISOQ-ERR-004[1]

Introduction: Why This Synthesis Fails

Welcome to the technical support center. If you are reading this, you are likely staring at a crude NMR showing unreacted aldehyde, hydrolyzed acetal, or a complex mixture of regioisomers—but no fluoro-isoquinoline.[1]

Synthesizing isoquinolines with fluorine substituents is chemically distinct from standard isoquinoline synthesis.[1] The fundamental issue is electronic deactivation . The classic routes (Pomeranz-Fritsch, Bischler-Napieralski) rely on an Electrophilic Aromatic Substitution (EAS) step to close the ring.[1] Fluorine is a potent electron-withdrawing group (EWG) via induction (


), which severely destabilizes the cationic 

-complex intermediate required for cyclization.[1]

Use this guide to diagnose your specific failure mode and select the correct workaround.

Module 1: The Pomeranz-Fritsch (PF) Reaction Stalls

Symptom: You are condensing a benzaldehyde with an aminoacetal.[1][2][3] The imine forms, but the final acid-catalyzed cyclization yields only black tar or hydrolyzed starting materials.[1]

Root Cause: The fluorine atom on the benzene ring deactivates the position of attack.[1] Standard concentrated


 is often insufficient to overcome the activation energy barrier, leading to competitive hydrolysis of the sensitive acetal/imine before cyclization can occur.[1]
Troubleshooting Protocol

Question 1: Are you using the standard acid protocol?

  • Diagnosis: If using

    
     at 
    
    
    
    , you are likely hydrolyzing the imine bond faster than the ring closes.[1]
  • Solution: Switch to the Bobbitt Modification . By reducing the imine to an amine before cyclization, you remove the hydrolysis-prone C=N bond and increase the nucleophilicity of the aromatic ring (slightly) by removing the conjugation with the electron-withdrawing imine.[1]

Question 2: Is the ring heavily deactivated (e.g., poly-fluoro)?

  • Diagnosis: If the ring has

    
     fluorine or other EWGs, even the Bobbitt modification may fail.[1]
    
  • Solution: Use Superacidic Conditions or Tosyl-Protection .[1] Protecting the amine with a Tosyl group prevents side reactions and allows the use of stronger Lewis acids like Trifluoroacetic Anhydride (TFAA) or Triflic Acid (TfOH).[1]

Visualizing the Failure Mechanism

PF_Failure_Mechanism Start Benzalaminoacetal (Imine Intermediate) Acid Acid Treatment (H2SO4 / TFA) Start->Acid Branch Competition Zone Acid->Branch Path_Fail Hydrolysis Pathway (Faster for Deactivated Rings) Branch->Path_Fail Standard Conditions Path_Success Cyclization Pathway (Requires e- rich ring) Branch->Path_Success Superacid/Bobbitt Mod Fail_Result Aldehyde + Amine (Decomposition) Path_Fail->Fail_Result Sigma Sigma Complex (Destabilized by Fluorine) Path_Success->Sigma Success_Result Fluoro-Isoquinoline Sigma->Success_Result

Figure 1: The kinetic competition between hydrolysis and cyclization in electron-deficient systems.

Module 2: Regiocontrol Issues in Bischler-Napieralski

Symptom: The reaction works, but you isolate a mixture of regioisomers (e.g., 6-fluoro vs. 8-fluoro) that are impossible to separate by column chromatography.

Root Cause: Fluorine is an ortho/para director, but steric hindrance and inductive withdrawal often favor the para position.[1] However, in cyclization, the "para" position relative to the fluorine might be the "meta" position relative to the ethylamine chain.[1]

Decision Matrix: Predicting Regioselectivity
Fluorine Position (Precursor)Predicted Major IsomerRisk LevelRecommendation
Para-F (4-F-phenethylamine) 6-Fluoroisoquinoline LowStandard Bischler-Napieralski works well; cyclization occurs para to the activating alkyl chain, avoiding the F steric bulk.[1]
Meta-F (3-F-phenethylamine) 6-F & 8-F Mixture High Cyclization can occur para to F (yielding 6-F) or ortho to F (yielding 8-F).[1] Use Blocking Groups.
Ortho-F (2-F-phenethylamine) 5-Fluoroisoquinoline MediumCyclization is forced to the only open adjacent site.[1] Yields may be low due to steric crowding.[1]
The "Blocking Group" Strategy

If you are getting mixtures from a meta-fluoro precursor:

  • Install a Bromine or Chlorine atom at the undesired cyclization site (para to the fluorine).[1]

  • Perform the cyclization (the ring will close at the only open site).[1]

  • Remove the halogen later via hydrogenolysis (

    
    ).[1]
    

Module 3: The "Nuclear Option" – Silver-Catalyzed Cyclization

If acid-mediated pathways (PF/BN) fail due to electronic deactivation, you must abandon Electrophilic Aromatic Substitution.[1]

The Solution: Transition to Silver-Catalyzed Cyclization of 2-Alkynylbenzaldoximes . This method does not rely on the nucleophilicity of the benzene ring.[1] Instead, the silver activates the alkyne, inducing a nucleophilic attack by the nitrogen.[1] This works excellently even with electron-deficient (fluorinated) rings.[1]

Protocol: Ag-Catalyzed Synthesis of 6-Fluoroisoquinoline

Reagents:

  • 2-alkynylbenzaldehyde oxime (Precursor)[1]

  • 
     (Silver Triflate) - 5 mol%[1]
    
  • 
     (Anhydrous)[1]
    

Step-by-Step:

  • Precursor Prep: Synthesize the 2-alkynylbenzaldehyde via Sonogashira coupling of 2-bromo-4-fluorobenzaldehyde with a terminal alkyne.[1] Convert to oxime using

    
    .[1]
    
  • Activation: Dissolve the oxime (1.0 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add

    
     (0.05 equiv).[1] Note: Gold catalysts (
    
    
    
    ) can also be used but often lead to higher background polymerization.[1]
  • Reaction: Stir at Room Temperature for 2-6 hours. Monitor by TLC.[1]

  • Workup: Filter through a short pad of silica to remove Silver.[1] Concentrate and purify.

Why this works: The mechanism involves a 6-endo-dig cyclization.[1] The fluorine atom does not deactivate the alkyne towards Silver coordination, bypassing the electronic limitations of the benzene ring.[1]

Module 4: Late-Stage Fluorination (The "Cheater's" Way)

Sometimes the best way to make a fluoro-isoquinoline is to make the isoquinoline first, then add the fluorine.[1]

Method: Electrophilic Fluorination of Isoquinoline-N-oxides.[1]

  • Synthesize the parent isoquinoline (easier without F).[1]

  • Oxidize to N-oxide (mCPBA).[1]

  • Treat with

    
     (activator) and a nucleophilic fluorine source, or use Selectfluor for electrophilic fluorination of the anion.[1]
    

Summary: Selection Guide

Use this flow to select your experiment for tomorrow morning.

Selection_Flow Start Start: Fluoro-Isoquinoline Synthesis Check_Pos Is Fluorine Meta? Start->Check_Pos Meta_Yes Regio-mixture likely Check_Pos->Meta_Yes Yes Meta_No Check Electronics Check_Pos->Meta_No No (Para/Ortho) Strategy_Block Use Blocking Group (Br/Cl) + BN Reaction Meta_Yes->Strategy_Block Check_EWG Is Ring Highly Deactivated? (>1 F or CF3) Meta_No->Check_EWG EWG_Yes Avoid Acid Routes Check_EWG->EWG_Yes Yes EWG_No Modified Acid Route Check_EWG->EWG_No No Sol_Ag Ag-Catalyzed Alkyne Cyclization EWG_Yes->Sol_Ag Sol_Bobbitt Bobbitt Modification (PF Reaction) EWG_No->Sol_Bobbitt

Figure 2: Strategic decision tree for selecting the synthetic route based on substrate substitution.

References

  • Pomeranz-Fritsch Reaction & Modifications

    • Title: Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.[1][4]

    • Source: Organic Letters (ACS Publications).[1]

    • Link:[Link][1]

    • Relevance: Discusses the failure of standard PF on difficult substrates and the success of tosyl-protection str
  • Silver-Catalyzed Cyclization

    • Title: Silver-catalyzed cascade cyclization strategy for the synthesis of 4-aminotetrahydrocarbazole (and rel
    • Source: Chemical Communications (RSC).[1]

    • Link:[Link]

    • Relevance: Establishes the protocol for Ag-mediated cyclization as a robust alternative to acid c
  • Regioselectivity in Isoquinoline Synthesis

    • Title: Regioselectivity in isoquinoline alkaloid synthesis.[1][5][6][7][8]

    • Source: ResearchGate / Bioorg.[1] Med. Chem.

    • Link:[Link]

    • Relevance: Provides data on directing effects of substituents during cycliz
  • General Mechanism & Troubleshooting

    • Title: Pomeranz–Fritsch reaction (Wikipedia/General Reference).[1]

    • Source: Wikipedia.[1]

    • Link:[Link][1][2][3][4]

    • Relevance: Overview of the "Bobbitt modific

Sources

Stability of 6-Fluoro-3-methylisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions Document ID: TSC-ISOQ-6F3M-001 Status: Active Last Updated: 2026-02-04

Executive Summary

This technical guide addresses the stability profile of 6-Fluoro-3-methylisoquinoline (6-F-3-Me-IQ) in acidic environments. While the isoquinoline core is generally robust, the interplay between the electron-withdrawing fluorine at C6 and the electron-donating methyl group at C3 creates specific handling requirements.

Key Takeaway: The molecule is stable in anhydrous strong acids (forming salts) but susceptible to nucleophilic attack at C1 in aqueous acidic media (pseudobase formation).[1]

Module 1: Protonation & Salt Formation

Context: Researchers often attempt to convert the free base to a hydrochloride or trifluoroacetate salt to improve water solubility for biological assays.[1]

Mechanism of Action

Isoquinolines are weak bases (


 for the parent heterocycle).[1]
  • Electronic Effect: The 6-Fluoro substituent is electron-withdrawing (inductive effect,

    
    ), which pulls electron density away from the ring system, slightly lowering the basicity of the nitrogen lone pair compared to unsubstituted isoquinoline.[1]
    
  • Steric/Electronic Effect: The 3-Methyl group is electron-donating (

    
    ), offering a mild stabilizing effect on the resulting cation.[1]
    
  • Net Result: The expected

    
     of 6-F-3-Me-IQ is approximately 4.8 – 5.0 . It will readily protonate in the presence of stoichiometric strong acids (HCl, H₂SO₄, TFA).[1]
    
FAQ: "Why does my salt oil out instead of crystallizing?"

Diagnosis: This is a common issue when using hygroscopic solvents or incorrect polarity mixtures.[1] The 6-fluoro group increases lipophilicity compared to the parent compound, altering solubility parameters.[1]

Troubleshooting Protocol: Controlled Salt Crystallization Do not simply add aqueous acid to the neat oil.

StepActionTechnical Rationale
1 Dissolve Free BaseDissolve 6-F-3-Me-IQ in anhydrous Diethyl Ether (

)
or MTBE . (Use 10 mL per gram).
2 Prepare AcidUse 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[1] Avoid aqueous HCl to prevent hydrate formation.[1]
3 AdditionAdd acid dropwise at 0°C with vigorous stirring.
4 ObservationA white precipitate should form immediately.[1] If oiling occurs, add a seed crystal or scratch the glass.[1]
5 IsolationFilter under nitrogen (hygroscopic risk).[1] Wash with cold

.

Module 2: Chemical Stability & Degradation Risks

Context: Users may expose the compound to acidic conditions during synthesis (e.g., deprotection steps) or HPLC analysis.[1]

Critical Risk: Pseudobase Formation (Nucleophilic Attack)

In aqueous acid, the protonated isoquinolinium species (


) becomes highly electrophilic at the C1 position .[1] Water can attack C1, leading to an equilibrium with the "pseudobase" (a hemiaminal).[1]

Visualizing the Pathway:

Pseudobase_Equilibrium FreeBase Free Base (Stable) Protonated Isoquinolinium Cation (Acidic pH) FreeBase->Protonated + H+ Protonated->FreeBase - H+ Pseudobase Pseudobase (Hemiaminal) (Unstable/Degradant) Protonated->Pseudobase + H2O (Nucleophilic Attack at C1) Pseudobase->Protonated - H2O RingOpen Ring-Opened Aldehyde (Irreversible Degradation) Pseudobase->RingOpen Oxidation/Rearrangement

Caption: The equilibrium between the stable cation and the unstable pseudobase in aqueous media.

Reactivity Matrix: Acid Compatibility
Acid TypeConditionStability RatingNotes
Dilute HCl (aq) pH 1-3, RTHigh Stable as the hydrochloride salt. Reversible.
Conc. H₂SO₄ Neat, < 50°CModerate Protonation protects against oxidation.[1] High heat may cause sulfonation at C5/C8.[1]
Nitric Acid Mixed AcidLow The 6-Fluoro group directs ortho/para, but the protonated ring is deactivated. Harsh conditions will force nitration (likely C5).[1]
Lewis Acids

,

High Forms stable adducts.[1] Avoid moisture to prevent hydrolysis.[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: Poor peak shape or retention time shifts in acidic mobile phases.

Issue: Peak Tailing & Broadening

Cause: The basic nitrogen interacts with residual silanol groups (


) on the silica backbone of HPLC columns. At neutral pH, these silanols are ionized (

), causing strong ionic retention of the protonated isoquinoline.[1]

Solution: The "Silanol Suppression" Method

  • Mobile Phase Modifier: You must use an acidic modifier to suppress silanol ionization and fully protonate the isoquinoline.[1]

    • Recommended: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1]

    • Why: TFA pairs with the cation to improve peak symmetry (Ion Pairing effect).[1]

  • Column Choice: Use a "Base-Deactivated" (BDS) or hybrid particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high pH stability, even if running at low pH.[1]

Issue: Unexpected "Degradation" Peak

Diagnosis: If you see a small peak eluting earlier than the main peak in an aqueous acidic run, it is likely the hydrate/pseudobase equilibrium shifting during the run.[1]

  • Fix: Increase organic content in the mobile phase or lower the pH further (pH < 2.5) to push the equilibrium fully toward the stable cation.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of isoquinolines and protonation effects). [1]

  • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. Longman.[1] (Mechanisms of nucleophilic attack on protonated heterocycles).

  • PubChem. (n.d.).[1][2][3] Compound Summary: Isoquinoline.[1][4][5][6][7] National Library of Medicine.[1] (pKa and physical property data).[1][2][3][8]

  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Detailed substitution patterns and EAS selectivity rules).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Acidity/Basicity trends in substituted aromatics). [1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Substituted Isoquinolines

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical process. ¹H NMR, in particular, provides a detailed fingerprint of a molecule's structure, revealing subtle electronic and steric effects imparted by various substituents.

This guide focuses on 6-fluoro-3-methylisoquinoline, a compound featuring two key substituents on the isoquinoline core: a methyl group at the 3-position and a fluorine atom at the 6-position. Understanding the influence of these groups on the proton chemical shifts and coupling constants is crucial for unambiguous structural confirmation and for predicting the spectral features of related analogues.

Predicted ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction can be generated using established NMR prediction algorithms and a thorough understanding of substituent effects. The predicted chemical shifts (in ppm) and coupling constants (in Hz) in a standard deuterated solvent like CDCl₃ are presented below. These predictions are based on computational models that consider the electronic and steric environment of each proton.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1~9.1s-
H-4~7.5s-
H-5~7.9ddJ = 9.0, 5.5
H-7~7.3dddJ = 9.0, 9.0, 2.5
H-8~7.6ddJ = 9.0, 2.5
3-CH₃~2.6s-

Comparative Spectral Analysis

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the experimental spectra of related, structurally simpler compounds: 6-methylquinoline and isoquinoline N-oxide. This comparison highlights the distinct electronic contributions of the fluorine substituent and the positional influence of the methyl group.

6-Methylquinoline: Isolating the Methyl Group Effect

6-Methylquinoline offers a valuable comparison as it possesses a methyl group on the benzenoid ring, in contrast to the heterocyclic ring placement in our target molecule. The experimental ¹H NMR data for 6-methylquinoline in CDCl₃ is well-documented.[4]

Table 2: Experimental ¹H NMR Data for 6-Methylquinoline in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-28.84ddJ = 4.3, 1.7
H-37.34ddJ = 8.2, 4.3
H-48.04dJ = 8.2
H-57.55dJ = 8.4
H-77.54ddJ = 8.4, 2.0
H-88.00dJ = 8.4
6-CH₃2.52s-
  • Key Insight: The methyl group in 6-methylquinoline at ~2.52 ppm provides a baseline for a methyl group attached to the aromatic system. In this compound, the methyl group is predicted to be slightly downfield at ~2.6 ppm due to its attachment to the electron-deficient heterocyclic ring.

Isoquinoline N-Oxide: Understanding Electronic Perturbations

Isoquinoline N-oxide, while lacking the specific substituents of our target, demonstrates how electronic changes in the heterocyclic ring dramatically affect the proton chemical shifts.[5]

Table 3: Experimental ¹H NMR Data for Isoquinoline N-Oxide in CDCl₃

ProtonChemical Shift (ppm)Multiplicity
H-18.78s
H-38.15d
H-47.79d
H-57.72m
H-67.68m
H-77.62m
H-87.60m
  • Key Insight: The N-oxide group is strongly electron-withdrawing, causing a significant downfield shift of all protons, particularly H-1 and H-3. This helps to rationalize the predicted downfield shift of H-1 in this compound, which is also influenced by the electronegative nitrogen atom.

The Influence of the Fluorine Substituent

The fluorine atom at the 6-position in this compound is expected to have a pronounced effect on the protons of the benzenoid ring (H-5, H-7, and H-8) through both inductive and mesomeric effects. Fluorine's high electronegativity will inductively withdraw electron density, while its lone pairs can participate in resonance. Furthermore, the fluorine will introduce characteristic H-F couplings, which are invaluable for assignment. The predicted doublet of doublets for H-5 and H-8, and the doublet of doublet of doublets for H-7 are a direct consequence of these couplings in addition to the ortho and meta H-H couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.[6][7]

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃, 99.8% D). The choice of solvent is critical as residual solvent signals can overlap with analyte peaks.[8]

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9] For small molecules, this concentration range generally provides a good signal-to-noise ratio without causing significant line broadening.[7][10]

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm). Often, commercially available deuterated solvents contain TMS. If not, a very small amount can be added.

Instrument Parameters (for a 400 MHz Spectrometer)

The following are typical acquisition parameters that can be optimized for the specific instrument and sample.[11][12]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ~3-4 seconds. This should be sufficient to allow for the decay of the free induction decay (FID) and ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

Visualizing the Workflow and Structure

To further clarify the process and the molecule of interest, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for ¹H NMR analysis.

Sources

Definitive Guide to the IR Spectroscopy of 6-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic profile of 6-Fluoro-3-methylisoquinoline , structured for researchers requiring rigorous identification and quality control standards.

Content Type: Technical Comparison & Characterization Guide Subject: this compound (CAS: Derivative of 1125-80-0) Methodology: Predictive Fragment Analysis & Comparative Spectroscopic Profiling

Executive Summary: The Spectroscopic Signature

This compound is a bicyclic heteroaromatic scaffold often utilized in medicinal chemistry (e.g., kinase inhibitors). Its IR spectrum is distinct from the parent isoquinoline due to two critical perturbations: the electron-withdrawing fluorine atom at position 6 and the electron-donating methyl group at position 3.

Key Identification Markers:

  • The "Fluoro-Flag": A dominant, intense band at 1200–1250 cm⁻¹ (Aryl C-F stretch), absent in non-fluorinated precursors.

  • The "Methyl-Split": Appearance of aliphatic C-H stretching just below 3000 cm⁻¹ (2960–2850 cm⁻¹ ), distinguishing it from simple aromatic analogs.

  • Substitution Pattern (Fingerprint): A unique set of out-of-plane (OOP) bending vibrations reflecting the specific 6,3-substitution geometry.

Theoretical Framework & Peak Assignment

To validate the identity of this compound, one must deconstruct the spectrum into three zones: High-Frequency (C-H), Mid-Range (Skeleton), and Fingerprint (Substituents).

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic scaffold from the alkyl substituent.

Vibration ModeFrequency (cm⁻¹)IntensityStructural Origin
Ar-H Stretch 3080 – 3010 Weak-MediumC-H bonds on the Isoquinoline rings (C1, C4, C5, C7, C8).
Alk-H Stretch (asym) 2970 – 2950 MediumMethyl group (-CH₃) at position 3.
Alk-H Stretch (sym) 2870 – 2850 WeakMethyl group (-CH₃) at position 3.

Expert Insight: In the parent Isoquinoline, the region below 3000 cm⁻¹ is empty. The emergence of peaks at ~2960/2860 cm⁻¹ is the primary confirmation of successful methylation at the 3-position.

Zone 2: The Skeletal "Breathing" Region (1650 – 1350 cm⁻¹)

This region confirms the integrity of the heteroaromatic core.

Vibration ModeFrequency (cm⁻¹)IntensityStructural Origin
Ring Stretch (C=N) 1630 – 1615 Medium-StrongCharacteristic of the pyridine moiety in isoquinoline.
Ring Stretch (C=C) 1590 – 1570 StrongAromatic benzene ring breathing.
Methyl Deformation 1460 (asym) / 1380 (sym) MediumDiagnostic bending modes of the -CH₃ group.
Zone 3: The Fingerprint & Substituent Region (1350 – 600 cm⁻¹)

This is the most critical region for distinguishing this compound from its isomers (e.g., 7-fluoro or 1-methyl analogs).

Vibration ModeFrequency (cm⁻¹)IntensityStructural Origin
C-F Stretch 1250 – 1200 Very Strong The C6-F bond. This is often the strongest peak in the fingerprint region.
OOP Bending (Isolated) 890 – 860 StrongIsolated protons at C1, C4, and C5 (separated by F and bridge).
OOP Bending (Adjacent) 840 – 800 StrongAdjacent protons at C7 and C8.

Comparative Analysis: Validating against Alternatives

To ensure accurate identification, compare your sample's spectrum against these baselines.

Table 1: Differential Spectral Features
FeatureIsoquinoline (Parent)3-Methylisoquinoline This compound (Target)
3000-2800 cm⁻¹ Empty (only >3000)Peaks at ~2960/2860Peaks at ~2960/2860
1250-1200 cm⁻¹ Weak/Moderate (C-C/C-N)Weak/ModerateIntense Broad Band (C-F)
OOP Pattern 4 Adj. H (Benzene ring)4 Adj. H (Benzene ring)2 Adj. H + 1 Isolated H (Benzene ring)

Critical Distinction: If your spectrum lacks the intense band at ~1220 cm⁻¹, you likely have 3-methylisoquinoline (missing fluorine). If you lack the aliphatic stretches <3000 cm⁻¹, you likely have 6-fluoroisoquinoline (missing methyl).

Experimental Protocol: Obtaining a Reference-Grade Spectrum

Trustworthiness Principle: A poor spectrum leads to false negatives. Follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Crystal Selection: Use a Diamond or ZnSe crystal. This compound is likely a solid or viscous oil; diamond is preferred for hardness.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Apply ~2-5 mg of sample.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.

    • Validation: Monitor the preview. The strongest peaks (C-F stretch) should have an absorbance between 0.5 and 1.0 A.U. If <0.1, contact is poor.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (For Solids)
  • Ratio: Mix 1-2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder (no sparkly crystals visible).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Validation: Hold the pellet up to the light. It should be translucent. If opaque/white, the particle size is too large (causes scattering/sloping baseline).

Visualization: Characterization Workflow

The following diagram illustrates the logic flow for confirming the structure using IR data.

IR_Characterization Start Unknown Sample Spectrum Check_Aliphatic Check 2970-2850 cm⁻¹ (Aliphatic C-H) Start->Check_Aliphatic Check_Fluorine Check 1250-1200 cm⁻¹ (Strong C-F Stretch) Check_Aliphatic->Check_Fluorine Present Result_NoMe Likely 6-Fluoroisoquinoline (Missing Methyl) Check_Aliphatic->Result_NoMe Absent Check_OOP Check 900-800 cm⁻¹ (OOP Bending Pattern) Check_Fluorine->Check_OOP Strong Band Result_NoF Likely 3-Methylisoquinoline (Missing Fluoro) Check_Fluorine->Result_NoF Weak/Absent Result_Target CONFIRMED: This compound Check_OOP->Result_Target Matches 2-Adj/1-Iso Result_Isoq Likely Isoquinoline (Parent) Check_OOP->Result_Isoq Matches 4-Adj

Caption: Logical decision tree for validating this compound against common structural analogs based on IR spectral features.

References

  • Isoquinoline IR Standards : NIST Mass Spectrometry Data Center. "Isoquinoline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Methyl-Isoquinoline Data : NIST Mass Spectrometry Data Center. "3-Methylisoquinoline."[2][3] NIST Chemistry WebBook. [Link]

  • C-F Stretching Correlations: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • General IR Interpretation : University of Colorado Boulder. "IR Spectroscopy Tutorial: Aromatics." [Link]

Sources

Comparative Guide: Biological Potency & SAR Analysis of 6-Fluoro vs. 7-Fluoro-3-methylisoquinoline

[1][2]

Executive Summary: The Positional Isomer Divergence

In the development of isoquinoline-based therapeutics—specifically TRPV1 antagonists and kinase inhibitors—the precise placement of a fluorine atom dictates both metabolic fate and receptor binding affinity.[1]

This guide compares the 6-fluoro-3-methylisoquinoline (6-F-3-MIQ) , a validated pharmacophore in patent literature, against its regioisomer, 7-fluoro-3-methylisoquinoline (7-F-3-MIQ) .[2][1] While both share identical molecular weights (161.18 g/mol ) and lipophilic profiles, experimental data and patent landscapes identify the 6-fluoro isomer as the superior biological lead for vanilloid receptor modulation, driven by optimal electronic activation of the isoquinoline nitrogen and strategic metabolic blocking.

Quick Comparison Matrix
FeatureThis compound7-Fluoro-3-methylisoquinoline
CAS Number 1221445-02-82073126-59-5
Primary Application TRPV1 Antagonist Intermediate (Pain/Cough)SAR Analog / Negative Control
Metabolic Stability High : Blocks C6 oxidation (primary soft spot)Moderate : Exposes C6 to P450 oxidation
Synthesis Precursor 2-bromo-4-fluorobenzaldehyde2-bromo-5-fluorobenzaldehyde
Availability High (Patent Lead)Low (Custom Synthesis)

Technical Analysis: Electronic & Metabolic Causality

The "Fluorine Scan" Effect

In medicinal chemistry, a "fluorine scan" involves systematically substituting hydrogen with fluorine to modulate pKa and block metabolism without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • 6-Fluoro Advantage (The Lead):

    • Metabolic Blocking: The C6 position in isoquinolines is electronically enriched and highly susceptible to Cytochrome P450-mediated hydroxylation.[2][1] Fluorine substitution at C6 effectively "caps" this metabolic soft spot, extending the compound's half-life (

      
      ) in vivo.
      
    • Electronic Tuning: The 6-fluoro substituent exerts an inductive electron-withdrawing effect (-I) that reduces the basicity of the isoquinoline nitrogen less drastically than a C5 or C8 substitution, maintaining hydrogen-bond acceptor capability crucial for the urea linkage found in TRPV1 antagonists [1].[2][1]

  • 7-Fluoro Disadvantage (The Analog):

    • Metabolic Vulnerability: Placing fluorine at C7 leaves the highly reactive C6 position open to oxidation.[1] In metabolic stability assays (microsomal incubation), 7-fluoro derivatives often show rapid clearance due to the formation of 6-hydroxy-7-fluoroisoquinoline metabolites.[2][1]

    • Binding Pocket Mismatch: In the TRPV1 hydrophobic pocket, the C6 vector often points toward a polar interface where the fluorine can engage in orthogonal dipolar interactions.[1] The C7 vector often faces a steric wall, where the fluorine atom clashes with receptor residues (e.g., Tyr or Phe side chains).

Validated Biological Context: TRPV1 Antagonism

The 6-fluoro isomer is explicitly cited in patent literature (e.g., US 2012/0245163 A1 ) as a key intermediate for synthesizing urea-based TRPV1 antagonists used to treat neuropathic pain and chronic cough [2].[2][1]

Mechanism of Action: These antagonists bind to the transmembrane domain of the TRPV1 channel, locking it in a closed state and preventing

Experimental Protocols

Synthesis of the Active Lead (this compound)

Rationale: This protocol utilizes a Palladium-catalyzed cyclization (Sonogashira-type) which is robust and scalable, avoiding the harsh conditions of Pomeranz-Fritsch synthesis.[2][1]

Reagents:

  • 2-Bromo-4-fluorobenzaldehyde (Starting Material)[2][1]

  • Propyne (Gas or solution)

  • 
     (Catalyst)
    
  • Triethylamine (

    
    )
    
  • CuI (Co-catalyst)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Preparation: Charge a high-pressure stainless steel reactor with 2-bromo-4-fluorobenzaldehyde (1.0 eq),

    
     (0.02 eq), CuI (0.01 eq), and 
    
    
    (3.0 eq) in anhydrous DMF.
  • Addition: Cool the vessel to -78°C (dry ice/acetone) and condense propyne (1.5 eq) into the mixture.

  • Cyclization: Seal the reactor and heat to 100°C for 12 hours . The reaction proceeds via Sonogashira coupling followed by in situ cyclization of the imine intermediate.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) to remove DMF and salts.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (distinct singlet at C1 position) and 
    
    
    -NMR.
Biological Assay: Calcium Influx Screening (TRPV1)

Rationale: This functional assay measures the antagonist's ability to inhibit capsaicin-induced calcium entry in HEK293 cells stably expressing human TRPV1.[2][1]

Protocol:

  • Cell Seeding: Plate HEK293-hTRPV1 cells in 96-well black-walled plates (poly-D-lysine coated) at 40,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (

    
    ) calcium indicator dye in HBSS buffer.[1] Incubate for 45 min at 37°C.
    
  • Compound Treatment: Add the test compounds (6-F-3-MIQ vs. 7-F-3-MIQ derivatives) at varying concentrations (

    
    ). Incubate for 15 min.
    
  • Stimulation: Inject Capsaicin (

    
     concentration, typically 100 nM) using an automated fluidics system (e.g., FLIPR).
    
  • Measurement: Monitor fluorescence intensity (

    
    ) for 120 seconds.
    
  • Data Analysis: Calculate inhibition percentage:

    
    
    Expectation: The 6-fluoro derivative should exhibit an 
    
    
    , while the 7-fluoro analog typically shows
    
    
    or partial agonism.[2][1]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting the 6-fluoro isomer over the 7-fluoro isomer during the Lead Optimization phase.

SAR_LogicStartIsoquinoline Scaffold(Hit Identification)Metab_IssueProblem: Rapid Oxidationat C6 PositionStart->Metab_Issue In vivo PK Data StrategyStrategy: Fluorine Scan(Block Metabolic Soft Spot)Metab_Issue->StrategyRoute_7FPath A: 7-Fluoro Substitution(Precursor: 2-Br-5-F-benzaldehyde)Strategy->Route_7FRoute_6FPath B: 6-Fluoro Substitution(Precursor: 2-Br-4-F-benzaldehyde)Strategy->Route_6FResult_7FResult: C6 Still ExposedHigh Clearance / Low PotencyRoute_7F->Result_7F Microsomal Assay Result_6FResult: C6 BlockedEnhanced Stability & BindingRoute_6F->Result_6F Microsomal Assay OutcomeSelected Lead:This compoundResult_7F->Outcome Discard Result_6F->Outcome Advance

Figure 1: Lead optimization decision tree demonstrating why 6-fluoro substitution is preferred over 7-fluoro for isoquinoline scaffolds susceptible to C6-oxidation.

References

  • Sun, Z., et al. (2025).[3] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC.[1] Available at: [Link]

  • Patent US20120245163A1. (2012).[4][5] "Urea derivatives useful for treating pain, cough, bladder overactivity." Google Patents.[1] Available at:

  • PubChem. (2025). "Compound Summary: this compound." National Library of Medicine.[1] Available at: [Link]

A Senior Application Scientist's Guide to HPLC Method Development for 6-Fluoro-3-methylisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the robust analytical characterization of novel chemical entities is paramount. 6-Fluoro-3-methylisoquinoline, a heterocyclic aromatic compound, represents a scaffold of significant interest in medicinal chemistry.[1][2] Accurate and reproducible quantification and purity assessment by High-Performance Liquid Chromatography (HPLC) are critical milestones in the development pipeline.

This guide provides an in-depth, comparative analysis of HPLC retention time data for this compound under various chromatographic conditions. Moving beyond a simple recitation of parameters, we will explore the causal relationships between stationary phase chemistry, mobile phase composition, and the resulting chromatographic performance. The objective is to equip you with the scientific rationale needed to select and optimize an HPLC method tailored to your specific analytical challenges, whether for reaction monitoring, purity testing, or quantitative analysis.

The Foundational Role of Reversed-Phase Chromatography

Reversed-phase (RP) HPLC is the workhorse for analyzing moderately polar to non-polar small molecules like this compound. The primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase.[3] The most common stationary phase is octadecylsilane (C18), which provides excellent retention for aromatic compounds.[4] Our comparative analysis will therefore begin with a standard C18 method as our baseline.

Method 1: The Baseline - C18 with Acetonitrile Gradient

This method represents a standard starting point for many heterocyclic compounds. The C18 stationary phase offers a high degree of hydrophobicity, while the acetonitrile/water gradient allows for the efficient elution of compounds with varying polarities.

Experimental Protocol:

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode array detector (DAD), was used.

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a common mobile phase modifier used to control pH and improve peak shape for basic compounds like isoquinolines by ensuring consistent protonation.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in RP-HPLC, often providing sharp peaks and lower backpressure compared to methanol.[5]

  • Gradient Elution: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.[6][7]

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm.

  • Sample Preparation: this compound standard was dissolved in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.

Exploring Alternative Selectivity: The Phenyl-Hexyl Phase

While C18 columns are broadly applicable, stationary phases with different chemistries can offer unique selectivity, which is the ability to distinguish between structurally similar compounds. A phenyl-hexyl phase provides an alternative retention mechanism. In addition to hydrophobic interactions, it allows for π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline ring of the analyte.

Method 2: Alternative Selectivity - Phenyl-Hexyl with Acetonitrile Gradient

This method substitutes the C18 column with a Phenyl-Hexyl column to investigate the impact of π-π interactions on retention and selectivity.

Experimental Protocol:

  • System Preparation: Same as Method 1.

  • Column: Thermo Scientific™ Hypersil GOLD™ Phenyl, 150 x 4.6 mm, 5 µm particle size.

    • Rationale: This phase is chosen to introduce π-π interactions as a secondary retention mechanism, potentially altering the elution order or improving resolution from related impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Same as Method 1.

The Impact of Mobile Phase Solvent: Methanol vs. Acetonitrile

The choice of organic solvent can significantly influence selectivity and retention time.[6] Methanol is more polar and a stronger hydrogen bond donor compared to acetonitrile. This can lead to different interactions with both the stationary phase and the analyte, often resulting in longer retention times for many compounds.

Method 3: Modifying Solvent Strength - C18 with Methanol Gradient

This method reverts to the C18 column but substitutes acetonitrile with methanol to assess the effect of the organic modifier on the chromatography.

Experimental Protocol:

  • System Preparation: Same as Method 1.

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Rationale: Methanol is evaluated as an alternative to acetonitrile. Its different solvent properties can alter selectivity and retention.

  • Gradient Elution: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Same as Method 1.

Comparative Data Analysis

The following table summarizes the hypothetical, yet scientifically plausible, performance data obtained for this compound under the three tested methods. The key metrics for comparison are Retention Time (t R), Tailing Factor (T f), and Theoretical Plates (N).

ParameterMethod 1: C18/ACNMethod 2: Phenyl-Hexyl/ACNMethod 3: C18/MeOH
Retention Time (t R ) (min) 6.857.527.98
Tailing Factor (T f ) 1.11.01.3
Theoretical Plates (N) 12,50014,00010,500

Discussion of Results:

  • Retention Time: As expected, the C18/Acetonitrile method provided the shortest retention time. The Phenyl-Hexyl column (Method 2) increased retention, likely due to the additional π-π interactions with the isoquinoline ring system. Switching the solvent to methanol (Method 3) resulted in the longest retention time, which is consistent with methanol's lower solvent strength compared to acetonitrile for many reversed-phase separations.[3]

  • Peak Shape (Tailing Factor): The Phenyl-Hexyl column provided the most symmetrical peak (T f = 1.0). This can be advantageous as it suggests minimal unwanted secondary interactions with residual silanols on the silica surface. The C18/Methanol method showed a slight increase in tailing, which can sometimes occur with basic analytes like isoquinolines in methanol-based mobile phases.[4]

  • Efficiency (Theoretical Plates): The Phenyl-Hexyl column also demonstrated the highest efficiency (N=14,000), indicating a sharper peak. The lower viscosity of acetonitrile compared to methanol generally leads to better efficiency, which is reflected in the higher plate count for Methods 1 and 2 over Method 3.

Visualizing the Method Development Workflow

The process of selecting and optimizing an HPLC method can be visualized as a logical workflow. The following diagram illustrates the decision-making process based on the initial analytical goals.

HPLC_Method_Development Start Define Analytical Goal (Purity, Quantity, etc.) Analyte_Props Assess Analyte Properties (Polarity, pKa, UV λmax) This compound: Aromatic, Basic Start->Analyte_Props Mode_Select Select HPLC Mode Reversed-Phase (RP) is suitable Analyte_Props->Mode_Select Column_Select Initial Column Selection (Method 1: C18) Mode_Select->Column_Select Mobile_Phase Initial Mobile Phase (ACN/Water + Modifier) Column_Select->Mobile_Phase Run_Test Perform Initial Run Mobile_Phase->Run_Test Evaluate Evaluate Results (t_R, T_f, Resolution) Run_Test->Evaluate Optimize Optimization Required? Evaluate->Optimize Final Final Validated Method Optimize->Final No Alt_Column Change Stationary Phase (Method 2: Phenyl-Hexyl) Optimize->Alt_Column Yes (Selectivity Issue) Alt_Solvent Change Organic Solvent (Method 3: Methanol) Optimize->Alt_Solvent Yes (Retention/Cost Issue) Alt_Column->Run_Test Alt_Solvent->Run_Test

Caption: Workflow for HPLC method development and optimization.

Conclusion and Recommendations

This comparative guide demonstrates that while a standard C18 column with an acetonitrile gradient provides a rapid and acceptable analysis for this compound, alternative methods can offer significant advantages.

  • For Speed: Method 1 (C18/ACN) is the most time-efficient.

  • For Highest Efficiency and Peak Symmetry: Method 2 (Phenyl-Hexyl/ACN) is superior. This method would be highly recommended if resolving the main peak from closely eluting impurities is the primary goal.

  • As a Cost-Effective Alternative: Method 3 (C18/MeOH) provides a viable option, although with a trade-off in run time and peak efficiency. Methanol is often less expensive than acetonitrile, which can be a consideration for high-throughput screening.

Ultimately, the choice of method depends on the specific analytical objective. For routine purity checks where speed is essential, the baseline C18 method is robust. However, for developing a high-resolution, stability-indicating method, the Phenyl-Hexyl phase demonstrates clear benefits that warrant the additional method development investment. This systematic approach—establishing a baseline, exploring alternative selectivity, and understanding solvent effects—forms a self-validating framework for creating powerful and reliable HPLC methods.

References

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Retrieved from [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Retrieved from [Link]

  • ResearchGate. (2019, July 9). HPLC analysis, different retention time? ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Shimadzu. (n.d.). Factors Affecting Retention Time. Shimadzu. Retrieved from [Link]

  • Pharmapproach. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Pharmapproach. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters Corporation. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Separation Science. Retrieved from [Link]

  • MDPI. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. MDPI. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 8). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. Retrieved from [Link]

  • PubMed. (1978, January). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC. Element Lab Solutions. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

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Comparative Reactivity Guide: 6-Fluoro-3-methylisoquinoline vs. Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 6-Fluoro-3-methylisoquinoline (6-F-3-Me-IQ) compared to its structural isomers, specifically 6-fluoroquinoline and the non-fluorinated parent 3-methylisoquinoline .[1]

For researchers in medicinal chemistry and material science, understanding the divergent reactivity of the isoquinoline core versus the quinoline core is critical. The introduction of a fluorine atom at the C6 position and a methyl group at the C3 position creates a unique electronic and steric environment that significantly alters regioselectivity in both electrophilic and nucleophilic substitutions.

Key Differentiators:

  • Electronic Bias: The 6-fluoro substituent strongly directs electrophilic substitution to the C5 position, reinforcing the natural preference of the isoquinoline ring, whereas in quinolines, competition between C5 and C8 is more pronounced.

  • Steric Environment: The 3-methyl group in isoquinoline flanks the nitrogen lone pair (N2), creating a "steric gate" that modulates N-alkylation and N-oxidation rates compared to the more accessible nitrogen in 3-methylquinoline.[1]

  • C1 Activation: The isoquinoline C1 position is significantly more electrophilic than the quinoline C2 position, making 6-F-3-Me-IQ highly reactive toward nucleophilic addition (e.g., Minisci reactions).[1]

Electronic Structure & Physicochemical Properties[1]

Basicity and pKa Analysis

The basicity of the heterocyclic nitrogen is the primary determinant for salt formation and coordination chemistry.

CompoundStructure TypeEstimated pKa (Conjugate Acid)Electronic Factors
Isoquinoline Parent5.46N-lone pair in sp² orbital, less hindered.[1]
Quinoline Isomer4.94Lower basicity due to resonance stabilization differences.[1]
3-Methylisoquinoline Analog~5.60(+I) effect of Methyl increases electron density on N.
This compound Target ~4.8 - 5.1 (-I) effect of Fluorine reduces basicity; 3-Me partially compensates.

Analysis: The 6-fluoro substituent exerts a strong inductive withdrawal (-I) through the


-framework, lowering the pKa of the distal nitrogen. However, the 3-methyl group provides weak inductive donation (+I).[1] The net effect renders 6-F-3-Me-IQ less basic than 3-methylisoquinoline but comparable to unsubstituted quinoline.[1]
Resonance and Dipole Visualization

The following diagram illustrates the numbering scheme and the resonance interaction of the fluorine atom.

G cluster_0 Isoquinoline Numbering & Electronic Effects node_IQ This compound (Target) C1 C1: Highly Electrophilic (Target for Nucleophiles) node_IQ->C1 N2 N2: Basic Site (Steric hindrance by C3-Me) node_IQ->N2 C3 C3-Me: Steric Bulk (+I Donor) node_IQ->C3 C6 C6-F: (-I) Withdrawal (+R) Ortho/Para Director node_IQ->C6 C5 C5: Preferred SEAr Site (Ortho to F, Alpha to Bridge) C6->C1 Inductive Activation C6->C5 Directs SEAr (Ortho)

Figure 1: Functional map of this compound highlighting reactive centers.

Reactivity Profile 1: Electrophilic Aromatic Substitution (SEAr)

In benzofused pyridines, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring because the pyridine ring is electron-deficient.

Regioselectivity: The "Double-Lock" on C5

In unsubstituted isoquinoline, nitration and halogenation occur primarily at C5 (major) and C8 (minor).

  • Mechanism: The transition state for C5 attack is stabilized by the adjacent ring fusion, preserving the aromaticity of the pyridine ring more effectively than C8 attack.

  • Impact of 6-Fluoro: Fluorine is an ortho/para director.[1]

    • Ortho to F: Positions C5 and C7.[1]

    • Para to F: Position C4a (Bridgehead carbon, blocked).[1]

    • Meta to F: Position C8.[1]

Comparison with Quinoline Analogs

In 6-fluoroquinoline, the nitrogen is at position 1.[1]

  • 6-Fluoroquinoline: F is at C6.[1][2] C5 is ortho to F; C8 is meta to F.

  • Result: Both systems favor C5, but the 3-methyl group in the isoquinoline target adds steric bulk to the "western" face of the molecule, potentially slowing reaction rates compared to the quinoline analog.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 5-bromo-6-fluoro-3-methylisoquinoline.

  • Reagents: this compound (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), H₂SO₄ (solvent/catalyst).[1]

  • Procedure:

    • Dissolve substrate in concentrated H₂SO₄ at 0°C (protonation protects the N-ring from oxidation and deactivates it further).[1]

    • Add NBS portion-wise over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Pour onto crushed ice/NH₄OH to neutralize.[1]

    • Extract with DCM.[1]

  • Expected Outcome: >90% regioselectivity for the C5-bromo product.

Reactivity Profile 2: Nucleophilic Substitution & Functionalization

The pyridine ring is susceptible to nucleophilic attack due to the electron-withdrawing nitrogen.

The Minisci Reaction (Radical Alkylation)

Isoquinolines are excellent substrates for radical alkylation at C1 .

  • Substrate: this compound.[1]

  • Reagent: Alkyl radical (R•) generated via oxidative decarboxylation (e.g., carboxylic acid + persulfate + Ag(I)).[3]

  • Reactivity: The 6-fluoro group exerts a long-range inductive effect, lowering the LUMO energy at C1 compared to 3-methylisoquinoline.[1] This makes the target more reactive toward nucleophilic radicals than the non-fluorinated parent.

Chichibabin Reaction (Amination)

Reaction with sodium amide (NaNH₂) typically occurs at C1 for isoquinolines (vs C2 for quinolines).[1]

  • 3-Methyl Effect: The C3-methyl group does not sterically hinder C1.[1]

  • Comparison: 3-Methylquinoline would react at C2.[1] The methyl group at C3 in quinoline sterically hinders the C2 position (ortho steric effect), significantly reducing the yield of Chichibabin amination.

  • Advantage: This compound reacts more efficiently in Chichibabin aminations than 3-methylquinoline due to the lack of steric hindrance at the reactive C1 site.[1]

N-Oxidation and Steric Hindrance

Formation of the N-oxide is a critical step for activating the C1 position for subsequent chlorination (POCl₃).[1]

Reaction SM This compound NOx N-Oxide Intermediate SM->NOx mCPBA, DCM (Steric strain from 3-Me) Prod 1-Chloro-6-fluoro-3-methylisoquinoline NOx->Prod POCl3, Reflux (Meisenheimer rearrangement)

Figure 2: Activation pathway via N-Oxide.[1] Note that the 3-Methyl group exerts steric pressure on the N-O bond, potentially requiring longer reaction times than 6-fluoroisoquinoline.

Comparative Data Summary

The following table synthesizes predicted and literature-analogous data to guide experimental design.

Reaction TypeThis compound6-Fluoroquinoline3-Methylisoquinoline (Parent)
Nitration (HNO₃/H₂SO₄) C5 (Exclusive) C5 (Major) / C8 (Minor)C5 (Major)
Bromination (NBS/Acid) C5 C5 / C8C5
Chichibabin (NaNH₂) High Yield (C1) Low Yield (C2 hindered by C3-Me)High Yield (C1)
Minisci Alkylation Very High Reactivity (C1) High Reactivity (C2/C4)High Reactivity (C1)
N-Oxidation Rate Moderate (Steric hindrance) Fast (No steric hindrance)Moderate

References

  • Brown, W. St. L., & Gouliaev, A. H. (2002).[1][4] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis. Link

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Standard text for Isoquinoline/Quinoline reactivity patterns). Link

  • Pal, R. (2010).[1] Regioselective synthesis of nitroisoquinolines. Journal of Chemical Research. (Details on C5 selectivity).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Chichibabin and Minisci reaction mechanisms).[1]

  • PubChem. 3-Methylisoquinoline Compound Summary. National Library of Medicine.[1] Link

  • Zieliński, W., & Kudelko, A. (2005).[1] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Link

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